Cyanide ion
Description
Historical Context of Cyanide Ion Research and Discovery
The history of the this compound is intrinsically linked to the discovery of the vibrant pigment Prussian blue. bris.ac.uk In 1704, the Berlin-based paint maker Johann Jacob Diesbach accidentally synthesized this deep blue compound, which would later be identified as a complex coordination compound containing iron and cyanide. bris.ac.uk
Decades later, in 1782, the Swedish chemist Carl Wilhelm Scheele was the first to prepare hydrogen cyanide, which he called "Blausäure" (blue acid), by reacting Prussian blue with acid. environics.firsc.org This marked a pivotal moment in understanding the chemical nature of cyanide. environics.fi Following Scheele's work, French chemist Joseph Louis Gay-Lussac prepared pure, liquefied hydrogen cyanide in 1811. environics.fi The name "cyanide" itself is derived from the Greek word "kyanos," meaning dark blue, a direct reference to its origin from Prussian blue. wikipedia.org
The 19th century saw further advancements in cyanide chemistry. In 1840, the use of gold-cyanide solutions for electroplating was developed, showcasing an early commercial application. core.ac.uk The latter part of the century witnessed the development of the cyanide process for extracting gold from ores, a method that remains significant in the mining industry today. wikipedia.orgnewworldencyclopedia.org
Fundamental Bonding and Electronic Structure of the Cyanide Anion
The cyanide anion (CN⁻) is a diatomic species with a total of 10 valence electrons: four from carbon, five from nitrogen, and one from the negative charge. libretexts.orgyoutube.com This electron configuration is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂). wikipedia.org
Lewis Structure and Valence Bond Theory:
The most stable Lewis structure for the this compound features a triple bond between the carbon and nitrogen atoms, with a lone pair of electrons on each atom. geometryofmolecules.comyoutube.com To achieve this bonding arrangement, both the carbon and nitrogen atoms are considered to be sp hybridized. geometryofmolecules.com The triple bond consists of one sigma (σ) bond, formed from the overlap of the sp hybrid orbitals, and two pi (π) bonds, resulting from the overlap of the unhybridized p orbitals on each atom. brainly.com The negative formal charge is predominantly located on the carbon atom. khanacademy.org
While a resonance structure with a double bond between carbon and nitrogen can be drawn, the structure with the triple bond is the major contributor because it satisfies the octet rule for both atoms. vedantu.comprinceton.edu
Molecular Orbital Theory:
A molecular orbital (MO) diagram provides a more detailed description of the electronic structure. The 10 valence electrons of the CN⁻ ion fill the σ(2s), σ(2s), π(2p), and σ(2p) molecular orbitals. libretexts.orgyoutube.com The electron configuration is (σ₂s)²(σ₂s)²(π₂p)⁴(σ₂p)². topblogtenz.com
The bond order, calculated as half the difference between the number of electrons in bonding and antibonding orbitals, is (8 - 2) / 2 = 3. libretexts.org This confirms the presence of a triple bond, consistent with the Valence Bond Theory description. libretexts.org The Highest Occupied Molecular Orbital (HOMO) is the σ(2p) orbital, which has a significant contribution from the carbon atom, explaining why the this compound typically acts as a nucleophile through the carbon atom in many chemical reactions. stackexchange.comstackexchange.com
| Property | Description | Value/Representation |
|---|---|---|
| Lewis Structure | Shows the arrangement of valence electrons around the atoms. | [C≡N]⁻ |
| Hybridization | Mixing of atomic orbitals to form new hybrid orbitals. | sp |
| Bond Order | Number of chemical bonds between a pair of atoms. | 3 |
| Molecular Geometry | The three-dimensional arrangement of the atoms. | Linear |
| Bond Angle | The angle formed between the two atoms. | 180° |
Conceptual Frameworks in this compound Chemistry
The unique bonding and electronic structure of the this compound underpin its diverse chemical behavior, which can be understood through several key conceptual frameworks.
Coordination Chemistry:
The this compound is an excellent ligand in coordination chemistry due to its ability to form strong sigma bonds and participate in pi-backbonding. wikipedia.orgzenodo.org It can coordinate to a wide range of metal ions, forming stable complexes known as cyanometalates. wikipedia.org The strength of the metal-cyanide bond is attributed to the negative charge of the ion, its compactness, and its π-bonding capabilities. wikipedia.org The cyanide ligand is considered a strong-field ligand, meaning it causes a large splitting of the d-orbitals of the central metal ion in coordination complexes. byjus.com This has a significant impact on the magnetic properties and electronic spectra of the resulting complexes. byjus.com
Organic Synthesis:
In organic chemistry, the this compound is a valuable C-1 synthon, meaning it can be used to lengthen a carbon chain by one carbon atom. wikipedia.org Its high nucleophilicity allows it to readily participate in substitution reactions, displacing leaving groups such as halides from alkyl compounds to form nitriles. wikipedia.org This reaction, known as cyanation, is a fundamental transformation in organic synthesis. wikipedia.org Nitriles, in turn, are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to amines. fiveable.me
Inorganic Chemistry:
As a pseudohalide, the this compound exhibits chemical properties similar to those of halide ions. zenodo.org For instance, it forms a stable, volatile acid (hydrogen cyanide) and can form insoluble salts with certain metal ions like silver. dcceew.gov.au The this compound can also act as a bridging ligand, connecting two metal centers in polynuclear coordination compounds, with the most common arrangement being a linear M-CN-M' linkage. zenodo.org This bridging capability is fundamental to the structure of materials like Prussian blue. nih.gov
| Finding | Methodology/Theory | Key Result | Reference |
|---|---|---|---|
| Bond Length | Neutron Diffraction | The C≡N bond length in KCN is approximately 1.16 Å. | shd-pub.org.rs |
| Charge Distribution | LCAO–MO–SCF calculations | The negative charge is concentrated on the carbon atom. | wikipedia.orgrsc.org |
| HOMO Character | Molecular Orbital Theory | The HOMO is primarily localized on the carbon atom, making it the primary site for nucleophilic attack. | stackexchange.comstackexchange.com |
| Ligand Field Strength | Valence Bond Theory and Crystal Field Theory | Cyanide is a strong-field ligand, causing pairing of d-electrons in metal complexes. | byjus.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN/c1-2/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPMWWXUTWYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CN- | |
| Record name | CYANIDE SOLUTION, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/487 | |
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DSSTOX Substance ID |
DTXSID6023991 | |
| Record name | Cyanide | |
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Molecular Weight |
26.017 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |
| Record name | CYANIDE SOLUTION, N.O.S. | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
57-12-5 | |
| Record name | CYANIDE SOLUTION, N.O.S. | |
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| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |
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| Record name | Cyanide | |
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| Record name | Cyanide anion | |
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| Record name | Cyanide | |
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| Record name | Cyanide | |
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| Record name | CYANIDE ANION | |
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Theoretical and Computational Chemistry of the Cyanide Ion
Quantum Chemical Studies on the Cyanide Ion and its Complexes
Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, are employed to accurately describe the electronic structure, bonding, and energetic properties of the this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the structural and electronic properties of molecules and materials, including the this compound and its complexes. DFT calculations can provide insights into aspects such as bond lengths, charge distributions, and electronic band structures. For instance, DFT has been applied to study the structural, electrical, and phonon properties of alkaline earth metal cyanides, A(CN)₂ (where A = Be, Mg, Ca, Sr, Ba). These calculations have successfully determined bond lengths (A–C, A–N, and C–N) and cohesive energies, showing agreement with experimental data and prior theoretical work. acs.org The method also allows for the investigation of electronic properties like band gaps and the density of states, which are crucial for understanding a material's response to light and its electrical characteristics. acs.orgresearchgate.netasrjetsjournal.orgnih.gov The accuracy of DFT calculations is significantly influenced by the choice of the exchange-correlation functional. acs.org Furthermore, DFT has been utilized to explore hydrogen bond formation and charge transfer mechanisms involving the this compound in various complexes. researchgate.net
Ab initio quantum chemistry methods, meaning "from first principles," calculate molecular properties solely based on physical constants and the number and positions of electrons, without relying on empirical parameters. scribd.comwikipedia.org These methods are considered the most accurate for molecular modeling, although their computational cost typically limits their application to smaller molecular systems, generally those with around 50 atoms or fewer. scribd.com
The Hartree-Fock (HF) method represents the most fundamental ab initio approach, solving for molecular orbitals through an iterative self-consistent field procedure. However, HF does not account for electron correlation effects. scribd.comwikipedia.org To achieve higher accuracy, particularly for properties sensitive to electron-electron interactions, post-Hartree-Fock methods are employed. These include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) methods like CCSD(T). scribd.comwikipedia.org These advanced methods are crucial for obtaining precise descriptions of bond energies, geometries, and reaction pathways. For the cyanide anion, ab initio quantum mechanical charge field molecular dynamics (QM/MM MD) studies have been performed to investigate its behavior in aqueous solutions, highlighting the dominant role of hydrogen bond formation in the hydration process. researchgate.netrsc.org Research has indicated that the nitrogen end of the this compound is often the preferred site for hydrogen bonding with water molecules. researchgate.net
Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, enabling a deeper understanding of molecular structure and dynamics. These predictions can include vibrational frequencies (relevant for Infrared and Raman spectroscopy), Nuclear Magnetic Resonance (NMR) chemical shifts, and electronic transitions (for UV-Vis spectroscopy). nccr-must.chrsc.orgru.nluzh.chnih.govrsc.orgmdpi.comresearchgate.net
For the this compound in aqueous environments, molecular dynamics (MD) simulations coupled with multipolar force fields have been shown to quantitatively describe vibrational relaxation times and 1D- and 2D-infrared spectroscopies. nccr-must.chrsc.orguzh.chaip.org High-level anharmonic calculations, such as those at the CCSD(T)/ANO2 level, provide reliable predictions for vibrational band positions. ru.nl Furthermore, quantum chemistry can predict rotational and centrifugal distortion constants, which are essential for rotational spectroscopy, and can also reveal details about the hyperfine structure arising from magnetic and electric interactions. researchgate.net DFT, in particular, is frequently used for predicting NMR properties, including chemical shifts and spin-spin coupling constants, which offer insights into the local electronic environment of atoms within the this compound. mdpi.com
Molecular Dynamics Simulations of this compound Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules, providing insights into the dynamic behavior of the this compound and its interactions with surrounding molecules, particularly in solvents. researchgate.netrsc.orgnccr-must.chrsc.orguzh.chaip.orgresearchgate.netresearchgate.net
The hydration free energy is a critical thermodynamic property that quantifies the stability of an ion in an aqueous environment. Molecular dynamics simulations are extensively used to calculate these energies, offering a sensitive test for the accuracy of the force fields employed in atomistic simulations. nccr-must.chrsc.org For the this compound (CN⁻), MD simulations utilizing accurate multipolar force fields and slightly enlarged van der Waals radii for the carbon and nitrogen atoms have yielded hydration free energies in excellent agreement with experimental data. These studies reported hydration free energies ranging from -72.0 to -77.2 kcal mol⁻¹. nccr-must.chrsc.org
Table 1: Hydration Free Energies of this compound in Aqueous Media (from MD Simulations)
| Property | Value (kcal mol⁻¹) | Method | Reference |
| Hydration Free Energy | -72.0 to -77.2 | Molecular Dynamics (Multipolar Force Fields) | nccr-must.chrsc.org |
This agreement highlights that hydration free energies are highly sensitive to the precise description of intermolecular interactions within the simulation. nccr-must.chrsc.org Rigorous approaches such as thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used within MD frameworks to determine these solvation free energies. nccr-must.ch Ab initio quantum mechanical charge field MD studies further indicate that hydrogen bond formation is the predominant factor in the hydration process of the cyanide anion, with water hydrogens preferentially attracted to the cyanide atoms, contributing to the formation of a hydration layer. researchgate.netrsc.org Despite this, the this compound is characterized as having a weak structure-making capacity in water. researchgate.netrsc.org
Molecular dynamics simulations are also instrumental in studying the behavior of ions at interfaces, such as air-water or solid-liquid boundaries. While specific detailed findings for the this compound at interfaces were not extensively covered in the search results, the methodology is well-established for other ionic species. MD simulations can provide insights into how ions orient, diffuse, and interact with surface atoms at these interfaces. nccr-must.ch It is recognized that accurately describing the interfacial behavior of "soft" ions, which are highly polarizable, necessitates the inclusion of polarization effects in the MD simulations. cas.cz These studies contribute to understanding the complex interplay of enthalpic and entropic contributions that drive ionic behavior at interfaces. cas.cz
Synthesis and Advanced Chemical Reactivity of the Cyanide Ion
Coordination Chemistry of the Cyanide Ion: Metal-Cyanide Complexes
Structural Characterization and Stability Constants of Metal-Cyanide Complexes
The structural elucidation of metal-cyanide complexes employs a suite of advanced analytical techniques, providing insights into their intricate geometries and bonding characteristics. X-ray diffraction (XRD) is a primary method for determining the precise atomic arrangements within crystalline metal-cyanide frameworks, revealing diverse coordination geometries such as linear, tetrahedral, square planar, and octahedral. For instance, studies on double metal cyanides of iron(II) and zinc(II) have shown diamond-shaped planar arrangements of the Fe₂(CN)₄Zn₂ core. cjcatal.comresearchgate.netrsc.orgrsc.orggoogle.comfu-berlin.denih.gov
Infrared (IR) spectroscopy is particularly valuable for identifying and characterizing cyanide complexes due to the strong and sharp ν(CN) stretching vibration, typically observed in the 2000-2200 cm⁻¹ region. tandfonline.comsemanticscholar.org The position of this band is highly sensitive to the nature of the coordinated metal and the bonding mode. Upon coordination to a metal, the ν(CN) stretching frequency generally shifts to higher wavenumbers compared to that of the free this compound (2080 cm⁻¹). For example, K₂[Pd(CN)₄]·H₂O exhibits a ν(CN) stretch at 2135 cm⁻¹. semanticscholar.org Bridging cyanide ligands (M-C≡N-M') often display even higher stretching frequencies than terminal ones, providing a spectroscopic fingerprint for their presence. researchgate.netsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C and ¹⁵N NMR, offers further insights into the electronic environment of the cyanide ligand. The ¹³C NMR chemical shifts of coordinated cyanide are typically upfield relative to the free CN⁻ ion (δ 166.2). scribd.com In paramagnetic metal-cyanide coordination polymers, solid-state ¹³C and ¹⁵N MAS NMR can provide detailed local structural information, with chemical shifts significantly influenced by their proximity to the paramagnetic center. rsc.orgunion.eduresearchgate.netrsc.orgacs.org
The stability of metal-cyanide complexes in aqueous solution is quantified by their formation or stability constants, typically expressed as log K values. These constants reflect the equilibrium for the formation of the metal-cyanide anion complex. researchgate.netepa.gov Cyanide is known to form exceptionally stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, zinc, silver, and gold. researchgate.netresearchgate.net
Metal-cyanide complexes are broadly categorized based on their stability:
Strong Complexes: These complexes possess very high stability constants (log K > 35), indicating minimal dissociation in solution. Prominent examples include hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻) and hexacyanocobaltate(III) ([Co(CN)₆]³⁻), with the latter exhibiting one of the highest known stability constants, reaching log K values up to 64.0. researchgate.netthermofisher.comgoogle.comcdnsciencepub.com
Moderately Strong Complexes: These include species like tetracyanonickelate(II) ([Ni(CN)₄]²⁻) and tetracyanocuprate(I) ([Cu(CN)₄]³⁻). thermofisher.comcdnsciencepub.com
Weak Complexes: Examples include tetracyanozincate(II) ([Zn(CN)₄]²⁻) and tetracyanocadmate(II) ([Cd(CN)₄]²⁻), which dissociate more readily. researchgate.netthermofisher.comcdnsciencepub.com
The stability constants are critical parameters for understanding the behavior of these complexes in various chemical processes and environmental contexts, as more stable complexes are less prone to dissociation and ligand exchange. epa.govthermofisher.comcdnsciencepub.comepri.comtandfonline.com It is important to note that these values are sensitive to environmental factors such as temperature and ionic strength. scribd.comlibretexts.org
Table 1: Representative Stability Constants (log K) for Selected Metal-Cyanide Complexes at 25 °C
| Metal-Cyanide Complex | Log K (Overall Formation Constant) | Reference |
| [Fe(CN)₆]⁴⁻ | 35 - 37 | researchgate.netthermofisher.comgoogle.com |
| [Co(CN)₆]³⁻ | 64.0 | cdnsciencepub.com |
| [Ni(CN)₄]²⁻ | 30.2 | thermofisher.com |
| [Au(CN)₂]⁻ | 38.3 | thermofisher.com |
| [Ag(CN)₂]⁻ | 18.2 - 21.1 | thermofisher.comuri.edu |
| [Cu(CN)₄]³⁻ | 30.3 | thermofisher.com |
| [Zn(CN)₄]²⁻ | 16.7 | thermofisher.com |
| [Cd(CN)₄]²⁻ | 19.3 | thermofisher.com |
Ligand Field Theory and Electronic Structure Elucidation in Cyanide Complexes
Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are indispensable tools for understanding the electronic structure, bonding, and spectroscopic properties of metal-cyanide complexes. The this compound is recognized as a strong-field ligand, positioning it high in the spectrochemical series. researchgate.netwikipedia.org This strong-field character arises from its ability to act as both a strong σ-donor and an effective π-acceptor (π-acid). scribd.comresearchgate.net
In octahedral cyanide complexes, the strong ligand field splitting leads to a large energy gap between the t₂g and e_g orbitals. For transition metals with d-electrons, this often results in low-spin configurations, where electrons preferentially occupy the lower energy t₂g orbitals before pairing, even when it means pairing electrons against Hund's rule. wikipedia.org For example, hexacyanoferrate(II) ([Fe(CN)₆]⁴⁻), a d⁶ complex, is low-spin, as are many other hexacyanometalates of Cr(II), Mn(III), Mn(II), Fe(III), and Co(III). wikipedia.org
The σ-donation occurs from the lone pair on the carbon atom of the this compound to the empty d-orbitals of the metal. Simultaneously, the empty π* antibonding orbitals of the cyanide ligand can accept electron density from filled metal d-orbitals (π-backbonding). This synergistic bonding mechanism—σ-donation from ligand to metal and π-backbonding from metal to ligand—strengthens the metal-cyanide bond and contributes to the observed stability and strong-field nature of cyanide. scribd.comresearchgate.net Increased metal-cyanide π-backbonding can influence bridging configurations. scribd.com
Electronic structure elucidation, often supported by Density Functional Theory (DFT) calculations, provides quantitative insights into bond lengths, bond energies, and charge distribution within these complexes. For instance, DFT computations have been used to predict the coordination mode (M-CN vs. M-NC) in f-element cyanide chemistry, relating it to the subtle balance of steric, covalent, and ionic factors, as well as total bonding energies. rsc.org Changes in CN bond lengths upon protonation of metal-bound cyano ligands have also been investigated, showing agreement with DFT calculations. fu-berlin.de The electronic properties of the cyanide ligand also influence the ¹H NMR hyperfine shifts in paramagnetic metal-cyanide bridged mixed-valence complexes, reflecting changes in π-donor–acceptor interactions. rsc.org
Ligand Exchange Kinetics and Mechanisms in Cyanide Coordination Spheres
Ligand exchange kinetics in metal-cyanide coordination spheres are generally characterized by slow reaction rates, particularly for strong-field complexes. This kinetic inertness is primarily attributed to the strong metal-cyanide bonds arising from the synergistic σ-donation and π-backbonding. researchgate.net The stability of these complexes means that direct substitution of cyanide ligands is often difficult, requiring specific conditions or activation pathways. researchgate.net
For many substitution reactions involving cyano metal complexes, photochemically induced dissociation of one or more cyanide ligands is necessary to initiate the exchange process. researchgate.net This photo-dissociation mechanism involves the absorption of light, leading to the excitation of an electron and subsequent weakening or cleavage of a metal-cyanide bond, thereby creating a vacant coordination site for an incoming ligand.
Studies on electron transfer kinetics, such as between ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide (B76249) ([Fe(CN)₆]³⁻) ions, provide insights into the lability and reactivity of these systems. acs.org While the strong σ-donor properties of cyanide make direct replacement challenging, the ambidentate nature of cyanide can also play a role in reaction mechanisms, allowing for N-centered reactions where the nitrogen extremity of the anion acts as a basic site. This can lead to alkylation to form isocyanide complexes or protonation of cyanide ligands. wikipedia.org
The lability of metal cyanides towards acids is well-known, and protonation of metal-bound cyano ligands (M-C≡N) at the terminal nitrogen atom can lead to the formation of corresponding metal complexes with hydrogen isocyanide (M-C≡NH⁺) as a ligand. fu-berlin.de These hydrogen isocyanide complexes can then be displaced by donor solvents or nucleophilic counteranions, and the liberated hydrogen isocyanide can isomerize to hydrogen cyanide (HCN). fu-berlin.de
Polymorphism and Crystal Engineering of Metal-Cyanide Frameworks
Metal-cyanide complexes are renowned for their ability to form diverse extended structures, exhibiting polymorphism and serving as key building blocks in crystal engineering. The bridging capabilities of the cyanide ligand (μ₂-C:N, μ₃-C:C:N, and μ₄-C:C:N:N modes) are central to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional coordination polymers. researchgate.netresearchgate.net
The most well-known example of a coordination polymer built from cyanometallate anions is Prussian blue (Fe₄[Fe(CN)₆]₃·xH₂O, PubChem CID: 16211310). wikipedia.org This material, and its numerous analogues, exemplify how bridging cyanide ligands can create framework solids with high degrees of void space. researchgate.net These frameworks can exhibit various structural patterns, and accurate vibrational analysis, particularly of cyanide stretching modes, can be diagnostic of these patterns. researchgate.net
Crystal engineering of metal-cyanide frameworks focuses on controlling the assembly of these molecular building blocks into desired solid-state structures with specific properties. This often involves the use of different metal centers, co-ligands, and reaction conditions to direct the formation of particular polymorphs or network topologies. For instance, two-dimensional double metal cyanide complexes with the formula Co(H₂O)₂[M(CN)₄]·4H₂O (M = Ni, Pd, or Pt) have been synthesized, with their crystal structures determined by X-ray diffraction. rsc.org The ability to form such diverse structures makes metal-cyanide frameworks important in areas such as catalysis and material science. cjcatal.comrsc.orgrsc.orggoogle.comnih.gov
Redox Chemistry of Cyanide Species and Derivatives
The this compound and its derivatives participate in a variety of redox reactions, which are crucial in both natural processes and industrial applications. The redox behavior of cyanide is influenced by its strong ligand properties and the nature of the metal center to which it is coordinated.
Oxidation Pathways of this compound to Cyanate (B1221674) and Thiocyanate (B1210189)
The this compound (CN⁻) can undergo oxidation to form cyanate (OCN⁻) and, in the presence of sulfur, thiocyanate (SCN⁻). These oxidation pathways are significant in various chemical and environmental contexts.
Oxidation to Cyanate (OCN⁻): Cyanide can be oxidized to cyanate, a less toxic species, through several mechanisms. This conversion readily occurs in the presence of oxygen. tandfonline.com For example, in aqueous solutions, the oxidation of cyanide to cyanate can be facilitated by various oxidizing agents or electrochemical processes. The general reaction can be represented as: CN⁻ + H₂O + Oxidizing Agent → OCN⁻ + 2H⁺ + 2e⁻ (or equivalent)
Oxidation to Thiocyanate (SCN⁻): In the presence of sulfides or sulfur compounds, cyanide can react to form thiocyanate. This reaction is particularly relevant in industrial waste streams where both cyanide and sulfur species may be present. The formation of thiocyanate from cyanide and sulfide (B99878) can be represented by the following reaction: CN⁻ + S²⁻ → SCN⁻
This conversion is a common pathway for cyanide transformation in certain environments. tandfonline.com
Reduction Processes Involving Cyanide
While cyanide is more commonly known for its oxidation pathways, it can also be involved in reduction processes, either as a reactant or as a ligand influencing the redox behavior of the metal center.
One notable example is the reduction of iron(III)-cyanide complexes to iron(II)-cyanide complexes. In the presence of a reducing agent, ferricyanide ([Fe(CN)₆]³⁻) can be reduced to ferrocyanide ([Fe(CN)₆]⁴⁻). This redox couple is well-known and plays a role in various chemical systems. researchgate.net The alkaline conditions often favor the reduction of ferricyanide to ferrocyanide. epa.gov
In the context of metal extraction, such as gold processing, zinc is used to precipitate gold from gold-cyanide complexes. This process involves the reduction of Au(I) in [Au(CN)₂]⁻ to metallic gold, while zinc is oxidized. researchgate.net 4 Au + 8 CN⁻ + O₂ + 2 H₂O → 4 [Au(CN)₂]⁻ + 4 OH⁻ wikipedia.org Zn + 2 [Au(CN)₂]⁻ → 2 Au + [Zn(CN)₄]²⁻ researchgate.net
This demonstrates cyanide's role in facilitating the reduction of metal ions by forming stable complexes that influence the redox potentials.
Table 2: Key Redox Transformations of Cyanide and its Derivatives
| Reactant | Product | Conditions/Reagents | Notes |
| CN⁻ | OCN⁻ | Oxygen, Oxidizing Agents | Common oxidation pathway in aqueous solutions. tandfonline.com |
| CN⁻ | SCN⁻ | Sulfides, Sulfur Compounds | Relevant in environments with both cyanide and sulfur. tandfonline.com |
| [Fe(CN)₆]³⁻ | [Fe(CN)₆]⁴⁻ | Reducing Agents (e.g., in alkaline conditions) | Reduction of ferricyanide to ferrocyanide. epa.govresearchgate.net |
| [Au(CN)₂]⁻ | Au | Zinc (Zn) | Used in gold extraction processes. researchgate.netwikipedia.org |
Protonation and Hydrolysis Equilibrium Studies of the this compound
The this compound is the conjugate base of hydrogen cyanide (HCN), a weak acid wikipedia.orgnih.gov. The acid-base equilibrium between hydrogen cyanide and the this compound is a critical aspect of its chemistry in aqueous solutions.
Protonation Equilibrium Hydrogen cyanide (HCN) is a weakly acidic compound with a pKₐ value of approximately 9.2 at 25 °C wikipedia.orgnih.govfoodb.ca. Specifically, the pKₐ of hydrocyanic acid (HC≡N) is reported as 9.218 at 293 K chegg.com. This pKₐ value indicates that in aqueous solutions, HCN partially ionizes to yield the cyanide anion (CN⁻) wikipedia.org. The equilibrium can be represented as:
HCN (aq) ⇌ H⁺ (aq) + CN⁻ (aq)
The relatively high pKₐ value signifies that HCN is a weak acid, meaning that the equilibrium largely favors the undissociated HCN molecule in neutral or acidic conditions wikipedia.orgnih.gov. The this compound itself can form hydrogen bonds with its conjugate acid, HCN, leading to the formation of species such as (CN⁻)(HCN)n wikipedia.org.
Hydrolysis Studies The hydrolysis of cyanide compounds can also occur in aqueous environments. For instance, cyanogen (B1215507) chloride (ClCN), a related pseudohalogen, undergoes slow hydrolysis in water at neutral pH wikipedia.org. This reaction results in the release of cyanate (OCN⁻) and chloride (Cl⁻) ions, demonstrating a pathway for cyanide transformation in water:
ClCN (aq) + H₂O (l) → OCN⁻ (aq) + Cl⁻ (aq) + 2H⁺ (aq) (simplified) wikipedia.org
The pH of the solution significantly influences the speciation of cyanide, affecting the balance between HCN and CN⁻, and consequently, its reactivity and environmental fate researchgate.nettandfonline.com.
Table 1: Protonation Equilibrium Data for Hydrogen Cyanide
| Compound | Chemical Formula | pKₐ at 293 K |
| Hydrogen Cyanide | HCN | 9.218 chegg.com |
Photochemistry of Cyanide and its Complexes
The photochemistry of the this compound and its metal complexes involves light-induced reactions that can lead to significant changes in their structure, electronic configuration, and reactivity. These processes are influenced by the wavelength of light, pH, and the specific metal center involved.
Photodissociation of Metal-Cyanide Complexes Metal-cyanide complexes, particularly stable ones like hexacyanoferrate(III) ([Fe(CN)₆]³⁻), can undergo photodissociation when exposed to ultraviolet (UV) light in acidic media rsc.orgrsc.orgosti.gov. This process releases hydrogen cyanide (HCN) rsc.orgrsc.org. The efficiency of this photodissociation is dependent on the UV wavelength, with ultraviolet C (UVC) light (200-280 nm) generally being more effective than ultraviolet A (UVA) light (315-400 nm) for the degradation of strong-acid dissociable (SAD) complexes researchgate.nettandfonline.com. For example, [Fe(CN)₆]³⁻ can be decomposed by UVC light researchgate.net. The irradiation typically occurs within the wavelength range of 200 to 375 nm, with preferred ranges from 200 to 350 nm, and more specifically, 200 to 300 nm, often utilizing UVC light google.com.
Research has shown that the photodissociation of iron and cobalt cyanocomplexes, such as those found in drainage from gold mining operations, can occur rapidly under sunlight exposure, leading to the generation of free cyanide nih.gov. This highlights the environmental relevance of cyanide photochemistry nih.gov.
Reversible Photochemistry in Metal-Cyanide Complexes Beyond simple dissociation, some metal-cyanide complexes exhibit reversible photochemical behavior. A notable example is potassium heptacyanomolybdate(III) dihydrate (K₄[Moᴵᴵᴵ(CN)₇]·2H₂O) chemrxiv.orgchemrxiv.org. In single crystals, exposure to visible light at specific wavelengths can trigger a reversible breaking and reformation of dative bonds chemrxiv.orgchemrxiv.org. For instance, irradiation with 405 nm violet light causes the dissociation of one molybdenum-cyanide bond, resulting in a photoswitching of the Mo(III) coordination geometry from 7-coordinate to 6-coordinate chemrxiv.org. This transformation is accompanied by a spin state change in the molybdenum center chemrxiv.orgchemrxiv.org. Subsequent irradiation with 638 nm light can reverse this effect, restoring the original structure chemrxiv.org. This reversible metal-cyanide photodissociation is robust and non-destructive, leading to significant structural, electronic, and magnetic changes chemrxiv.org.
Photochemical Oxidation Processes Photochemical oxidation, often involving UV light in combination with oxidants like hydrogen peroxide (H₂O₂), is also employed for the degradation of various cyanide species researchgate.nettandfonline.com. This includes free cyanide (CN⁻), weak-acid dissociable (WAD) complexes (e.g., Zn(CN)₄²⁻, Cu(CN)₃²⁻), and strong-acid dissociable (SAD) complexes (e.g., Fe(CN)₆⁴⁻) researchgate.nettandfonline.com. While UVC and UVA photo-oxidations are equally effective for free cyanide and WAD degradation, UVC is more efficient for SAD complexes researchgate.nettandfonline.com. The initial pH of the solution plays a crucial role in these degradation processes, with optimal pH values varying for different cyanide species researchgate.nettandfonline.com. For example, optimal initial pH for CN⁻ and Cu(CN)₃²⁻ degradation is around 10.5, for Zn(CN)₄²⁻ it is 12.0, and for Fe(CN)₆⁴⁻ it is 9.0 researchgate.nettandfonline.com. Time-dependent studies indicate that metal-cyanide complexes are initially degraded into metal ions and free cyanide ions, followed by the oxidation of the free cyanide ions researchgate.nettandfonline.com.
Table 2: Photochemical Degradation Parameters for Cyanide Species
| Cyanide Species | Optimal Initial pH for Degradation (Photo/Photochemical Oxidation) researchgate.nettandfonline.com | Effective UV Wavelengths researchgate.nettandfonline.com | Primary Degradation Step researchgate.nettandfonline.com |
| Free Cyanide (CN⁻) | 10.5 | UVA, UVC | Oxidation of CN⁻ ions |
| Cu(CN)₃²⁻ (WAD) | 10.5 | UVA, UVC | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |
| Zn(CN)₄²⁻ (WAD) | 12.0 | UVA, UVC | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |
| Fe(CN)₆⁴⁻ (SAD) | 9.0 | UVC (more effective than UVA) | Degradation to metal and CN⁻ ions, then CN⁻ oxidation |
| Fe(CN)₆³⁻ (SAD) | - | UVC | Photodissociation to HCN (in acidic medium) rsc.orgrsc.orgosti.gov |
| K₄[Moᴵᴵᴵ(CN)₇]·2H₂O (Single Crystal) | - | Visible Light (405 nm, 638 nm) | Reversible bond breaking/reformation, spin state change chemrxiv.org |
Advanced Spectroscopic Characterization of the Cyanide Ion and Its Derivatives
Infrared and Raman Spectroscopy of the C≡N Stretching Mode in Free and Coordinated Cyanide
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing direct information about bond strengths and molecular environments. For the cyanide ion, the C≡N stretching mode (ν(C≡N)) is particularly informative, typically appearing in the high wavenumber region between 2000 and 2200 cm⁻¹ educationsource.insemanticscholar.org. The free this compound (CN⁻) in solution exhibits a ν(C≡N) stretching mode around 2080 cm⁻¹ in its FTIR spectrum semanticscholar.orgnih.gov.
When cyanide coordinates to a metal center, the ν(C≡N) stretching frequency often shifts to higher values, a phenomenon attributed to strong σ-donation from the cyanide's 5σ* orbital to the metal, leading to an increase in the C–N bond order nih.gov. For instance, in the oxidized cyanide-bound adduct of P. furiosus 1Fe-SOR, cyanide isotope-sensitive peaks were observed at 2115, 2111, 2100, and 2080 cm⁻¹, with the higher frequency bands attributed to the ν(C–N) stretching modes of Fe–C–N conformers nih.gov. Similarly, in cyanide-bridged heteronuclear polymeric complexes, the ν(C≡N) stretching mode of coordinated cyanide can shift approximately 22-53 cm⁻¹ to higher frequencies compared to free cyanide ajol.info. The bridging cyanide frequencies in cyano-bridged complexes are generally observed at higher wavenumbers than terminal cyanide, due to kinematic coupling and increased C≡N force constant upon attachment of a second metal center ajol.info.
Table 1: Representative C≡N Stretching Frequencies in Free and Coordinated Cyanide
| Cyanide State/Complex | Spectroscopic Technique | ν(C≡N) Frequency (cm⁻¹) | Reference |
| Free CN⁻ (in solution) | FTIR | 2080 | semanticscholar.orgnih.gov |
| P. furiosus 1Fe-SOR Fe–C–N conformers | FTIR | 2115, 2111, 2100 | nih.gov |
| K₂[Pd(CN)₄]·H₂O | FTIR | 2135 | semanticscholar.org |
| Cu–Ni–etim polymeric complex (bridging) | Raman | 2166, 2131 | ajol.info |
| Zn–Ni–etim polymeric complex (bridging/terminal) | Raman | 2182, 2142 | ajol.info |
| Cd–Ni–etim polymeric complex (bridging) | Raman | 2156 | ajol.info |
| Prussian Blue Analogs (Fe(II) reduced form) | IR | 2093 (AgHCF), 2096 (CuHCF) | researchgate.net |
| Prussian Blue Analogs (oxidized form) | IR | > 2150 | researchgate.net |
| pH-sensitive SERS probe (free state) | Raman | 2240 | mdpi.com |
| pH-sensitive SERS probe (Au₄-BCCDP) | Raman | ~2150, 2164 | mdpi.com |
Vibrational Frequency Shifts and Electronic Structure Correlation
Vibrational frequency shifts of the C≡N stretching mode are intimately linked to the electronic structure of the this compound and its interactions with the surrounding environment or coordinated metal centers. These shifts can be influenced by factors such as the effective charge on the cation to which the cyanide group is attached acs.org. A new model, the Internal Vibrational Stark Effect, has been proposed to account for these shifts, supported by Density Functional Theory (DFT) calculations acs.org.
For example, in the context of solvatochromism, the C–N bond length of cyanide is linearly proportional to its vibrational frequency shifts (δω) psu.edu. Intermolecular interactions, such as hydrogen bonding, can induce a frequency blue-shift of the C≡N stretch mode. Specifically, hydrogen bonding between the cyanide carbon atom and a water molecule can induce a strong blue-shift, suggesting a stronger electrostatic interaction compared to that between the cyanide nitrogen atom and water psu.edu. Charge transfer from an anionic solute like cyanide to surrounding water molecules is significant, but its direct effect on vibrational solvatochromism and electrochromism of pseudohalide ionic IR probes is not always the primary driver of frequency shifts psu.edu.
In metal complexes, the strength of the metal-ligand bond directly affects the vibrational frequencies of coordinated ligands, with shifts observed to either lower or higher frequencies depending on the nature of the bond educationsource.in. For isocyanide moieties adsorbed on metal surfaces, theoretical calculations have shown that the orbital overlap area of d electronic density of states (DOS) with a molecular σ or π* orbital, particularly their ratio, can serve as a meaningful descriptor to explain the frequency shift of the C≡N moiety researchgate.net. A quasi-linear dependence of the frequency shift on this ratio has been observed for both red and blue shift regions researchgate.net.
Ultrafast 2D IR Spectroscopy for Dynamical Studies
Ultrafast two-dimensional infrared (2D IR) spectroscopy is a powerful technique for investigating molecular dynamics on sub-picosecond timescales, providing detailed information that is difficult to obtain with linear IR experiments aip.orgrsc.org. It can simplify complex spectra by spreading overlapping peaks into a second dimension and directly observe fast dynamical processes aip.org.
The dynamical behavior of the this compound (CN⁻) in solution has been extensively studied using 2D IR spectroscopy, revealing that cyanide undergoes spectral diffusion on ultrafast timescales aip.orguzh.ch. It has been suggested that the spectral dephasing of the this compound involves a rapid inertial process in the homogeneous limit and a slower spectral diffusion process aip.org. Molecular dynamics (MD) simulations can compute linear and 2D IR spectroscopic signals, which are then used to characterize and understand the properties of aqueous CN⁻ aip.org.
In cyanide-bridged transition metal mixed-valence complexes, 2D IR spectroscopy has been employed to understand vibrational-electronic couplings osti.govnih.gov. For instance, in the complex [(NH₃)₅RuᴵᴵᴵNCFeᴵᴵ(CN)₅]⁻ (FeRu), 2D IR and infrared pump-probe spectroscopies have been used to study the vibrational relaxation of the four cyanide stretching (νCN) vibrations nih.gov. These studies have shown that intramolecular cyanide stretching vibrations can be coherently coupled to metal-to-metal charge transfer (MMCT) electronic transitions, with analysis of 2D vibrational-electronic (VE) lineshapes revealing positive and negative frequency correlations of the cyanide stretching modes with the charge transfer transition osti.gov. The technique can also provide information on structural dynamics near the active site via changes in the 2D-lineshapes of the diagonal peaks of the νCN modes with waiting time, revealing inhomogeneous broadening due to dynamic fluctuations of the local environment rsc.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Cyanide Complex Analysis and Sensor Development
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of cyanide complexes and has found significant application in the development of cyanide sensors. The interaction of cyanide ions with various metal ions or organic probes often results in distinct color changes and shifts in absorption maxima, which can be monitored spectrophotometrically.
For example, the complexing of cyanide ions (CN⁻) with nickel(II) ions (Ni²⁺) has been utilized for cyanide analysis. The reaction between the green Ni²⁺ ion and the colorless CN⁻ ion in solution forms a yellow tetracyanonickelate(II) complex ([Ni(CN)₄]²⁻), which exhibits a maximum absorption at a wavelength of 308 nm researchgate.netresearchgate.net. This method has been validated with a linear regression equation of y = 47.446x - 0.0184 and an R² value of 0.9958 over a concentration range of 0.0003 M to 0.008 M CN⁻ researchgate.net.
Table 2: UV-Vis Spectroscopic Parameters for Cyanide Complex Analysis
| Complex/Interaction | Absorption Maximum (λmax) | Color Change | Application/Notes | Reference |
| [Ni(CN)₄]²⁻ complex (from Ni²⁺ + CN⁻) | 308 nm | Green to Yellow | Cyanide analysis, linear range 0.0003-0.008 M CN⁻ | researchgate.netresearchgate.net |
| Cyanide-picrate complex | 510 nm | Red | Cyanide quantification in cassava samples | ijarp.org |
| AgNPs + CN⁻ | Decrease at 405 nm | Yellow to Colorless | Colorimetric sensor, LOD 0.09 mM, LOQ 0.29 mM | researchgate.net |
| BODIPY-based probe + CN⁻ | Decrease at 780 nm, new peak at 435 nm | Green to Yellow | Selective sensor for fluoride (B91410) and cyanide, detection limits 1.8-2.2 x 10⁻⁷ M | bohrium.commdpi.com |
| Cu(I) cyanide complexes | 210 nm, 234 nm | - | Kinetics of photochemical processes | rsc.org |
| Diindolium moiety + CN⁻ | - | Pink to Colorless | Naked-eye detection, colorimetric sensor | researchgate.net |
UV-Vis spectroscopy is also crucial in the development of highly sensitive and selective colorimetric sensors for cyanide. For instance, silver nanoparticles (AgNPs) have been used as probes, where the interaction with cyanide ions causes a significant decrease in the absorption peak of the surface plasmon resonance (SPR) band at 405 nm, leading to a color change from yellow to colorless researchgate.net. This type of sensor exhibited good linearity in the range of 0.5 to 3.5 mM cyanide researchgate.net. Novel BODIPY-based probes have also been designed, which upon interaction with cyanide ions, show a decrease in absorbance at certain wavelengths and the emergence of a new peak at a longer wavelength, accompanied by a color change enabling naked-eye detection bohrium.commdpi.com. These sensors can achieve very low detection limits, for example, 1.8 × 10⁻⁷ M for cyanide bohrium.com.
Furthermore, UV-Vis spectroscopy is employed for the identification of metal-cyanide complex species in solution. For example, in studies involving gold, calcium, magnesium, and copper, UV-Vis has identified the formation of Me(CN)ₓᵂ⁻ complexes, and for iron, the Fe(CN)₆ᵂ⁻ species, with characteristic absorption wavelengths matching literature reports irispublishers.com. Portable cyanide sensors have also been developed, utilizing UV-Vis spectrophotometry for the quantification of blood cyanide concentrations, demonstrating high accuracy and strong correlation with GC-MS methods escholarship.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyanide Interactions and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of molecules in solution and solid states, providing detailed insights into inter- and intramolecular interactions involving the this compound. The cyanide anion, particularly when isotopically enriched (e.g., ¹³C≡¹⁵N⁻), holds significant potential as an NMR probe for non-covalent interactions mdpi.com.
NMR parameters such as isotropic chemical shifts and scalar spin-spin couplings (including those across hydrogen bonds) are highly valuable for structural elucidation mdpi.com. For instance, in the interaction of the cyanide anion with weak acids, both [NC]⁻···H-X and [CN]⁻···H-X structures are possible, and their NMR parameters are similar to those of the free cyanide anion mdpi.com. However, if the terminal nitrogen atom in [NC]⁻···H-X participates in an additional interaction, its chemical shift can vary significantly mdpi.com. A symmetric complex like [NC···H···CN]⁻, formed between hydrogen cyanide and the cyanide anion, can be characterized by a ¹hJ(¹³C¹H) coupling of approximately 100 Hz mdpi.com.
NMR spectroscopy has been successfully applied to characterize selenium cyanide compounds such as Se(CN)₂, Se₂(CN)₂, and Se₃(CN)₂ using ⁷⁷Se and ¹³C nuclides at room temperature, providing structural details and kinetic information mdpi.comresearchgate.net.
In solid-state NMR, ¹³C and ¹⁵N NMR spectra of solid copper(I) cyanide (CuCN) have provided a clear picture of its molecular structure as linear, polymeric chains: [−Cu−N−C−]n acs.org. Copper-63/65 nuclear quadrupole resonance studies on CuCN have further revealed "head-tail" disorder of the cyanide ligands acs.org. Analysis of magic-angle spinning NMR spectra has yielded one-bond indirect spin-spin coupling constants, such as ¹J(⁶³Cu,¹³C) ≈ +725 Hz and ¹J(⁶³Cu,¹⁵N) ≈ −250 Hz, and effective dipolar coupling constants, Rₑff(⁶³Cu,¹³C) ≈ +1200 Hz and Rₑff(⁶³Cu,¹⁵N) ≈ −460 Hz acs.org. These dipolar coupling data correspond to internuclear separations of rCu,C ≈ 1.88 Å and rCu,N ≈ 1.92 Å acs.org. The observation of axially symmetric ¹⁵N and ¹³C chemical shielding tensors in nonspinning samples provides compelling evidence for the structural linearity of CuCN chains acs.org.
NMR has also been used to investigate the molecular and electronic structures of active sites in proteins. For example, ¹H NMR studies on the cyanomet form of O₂-avid hemoglobin from Paramphistomum epiclitum elucidated distal hydrogen-bonding to a ligated H-bond acceptor ligand. It was found that the Tyr32(B10) hydrogen proton forms a strong hydrogen bond to the bound cyanide, and the cyanide is tilted approximately 10 degrees from the heme normal to avoid van der Waals overlap nih.gov.
X-ray Absorption and Photoelectron Spectroscopy for Cyanide Electronic State Analysis
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic states, local structure, and oxidation states of elements within materials, including those containing cyanide. XAS measures electronic transitions from core shells to valence shells, making it highly sensitive to valence electrons and element-specific mdpi.com. XPS, on the other hand, analyzes photoelectrons emitted under X-ray irradiation from core levels and the valence band, providing information about surface composition and the chemical state of elements acs.orgnist.govmdpi.com.
In cyanide-containing systems, XAS has been used to investigate the electronic states of metal centers coordinated to cyanide. For instance, in photomagnetic materials like Cs₀.₈Co₁.₁(3-cyanopyridine)₁.₉W(CN)₈·2.1H₂O, Co K- and W L-edge X-ray absorption near-edge structure (XANES) clarified that during a phase transition, a Co 3d electron transfers to the W 5d level. This changes the electronic state of Co from high-spin divalent (d⁷, S=3/2) to low-spin trivalent (d⁶, S=0), while W changes from pentavalent (d¹, S=1/2) to tetravalent (d², S=0) aps.org. Extended XAFS (EXAFS) analysis further revealed coordination structures around W and Co aps.org.
XAS, particularly at L-edges (e.g., Fe and Mn L-edges), has been employed to study the electronic structures of Prussian blue analog cyanides, such as (RbxBay)Mn[3−(x+2y)]/2[Fe(CN)₆] mdpi.comresearchgate.net. These studies have determined the valence states of Fe and Mn ions (e.g., Fe²⁺-Fe³⁺ mixed valent and nearly divalent Mn²⁺) and their spin states (e.g., high-spin Mn²⁺ and low-spin Fe²⁺/Fe³⁺) mdpi.comresearchgate.net. XAS can also reveal significant charge delocalization between metal ions and cyanide ligands, as observed in Fe and Co L(2,3)-edges of Prussian blue analogues researchgate.net. Time-resolved XAS has been used to study photoinduced charge transfer processes, such as in [Co(CN)₆]³⁻, where it provided strong evidence of a long-lived triplet state intermediate and detected photoaquated species nih.gov.
XPS is particularly useful for surface analysis and understanding chemical interactions. In studies of cyanide adsorption on chalcopyrite surfaces, XPS analysis showed that a chemical interaction occurred between cyanide and surface iron atoms, leading to the formation of an iron-cyanide complex acs.org. This technique can quantify elements and identify their oxidation states at the surface level mdpi.comresearchgate.net. For example, XPS has been used to track changes in mineral samples during cyanidation, providing evidence of metal re-adsorption on mineral surfaces and identifying the chemical state of re-adsorbed species researchgate.netmdpi.com.
Advanced Techniques for Elucidating Cyanide Speciation and Binding Environments
Elucidating the speciation and binding environments of cyanide is critical due to its varying toxicity and reactivity depending on its chemical form ysi.comysi.com. Beyond the fundamental IR, Raman, UV-Vis, NMR, XAS, and XPS techniques, other advanced spectroscopic approaches, or combinations thereof, contribute to a comprehensive understanding.
While not explicitly detailed in the provided search results for "advanced techniques for elucidating cyanide speciation and binding environments" as a separate category with new techniques, the preceding sections highlight how the advanced applications of the core spectroscopic methods contribute to this goal:
Ultrafast 2D IR Spectroscopy: As discussed in Section 4.1.2, 2D IR provides insights into the dynamics of cyanide in solution and its coupling with electronic transitions in complexes, which indirectly informs about transient speciation and binding dynamics aip.orguzh.chosti.govnih.gov. The ability to monitor spectral diffusion and vibrational relaxation dynamics offers a detailed picture of how cyanide's environment fluctuates and interacts on very short timescales aip.orgrsc.orgnih.gov.
High-Resolution XAS and XPS: These techniques, as detailed in Section 4.4, are inherently element-specific and sensitive to chemical state and local coordination mdpi.comacs.orgmdpi.com. Their application allows for the direct determination of oxidation states of metal centers bonded to cyanide and the identification of specific metal-cyanide complexes, both in bulk materials and on surfaces mdpi.comacs.orgaps.orgresearchgate.netmdpi.com. This direct chemical state information is crucial for understanding cyanide speciation (e.g., free cyanide vs. weakly or strongly bound complexes) and its binding environment (e.g., C-bound vs. N-bound, or bridging vs. terminal) mdpi.comysi.com.
NMR Spectroscopy with Isotopic Labeling: As noted in Section 4.3, the use of isotopically enriched cyanide (¹³C≡¹⁵N⁻) in NMR provides highly resolved structural and interaction data, particularly for non-covalent interactions and hydrogen bonding mdpi.com. This allows for the precise characterization of cyanide's local environment and how it interacts with surrounding molecules or protein residues, directly contributing to understanding its binding environment mdpi.comnih.gov. Scalar spin-spin couplings across hydrogen bonds can further reveal the nature of these interactions mdpi.com.
These advanced applications of established techniques, often coupled with computational methods like DFT and molecular dynamics simulations, provide a holistic view of cyanide speciation and its intricate binding environments in diverse chemical and biological contexts.
Advanced Analytical Methodologies for Cyanide Ion Determination
Chromatographic Techniques for Cyanide Speciation and Quantification
Chromatography offers powerful separation capabilities, making it an indispensable tool for analyzing complex matrices. Different chromatographic approaches have been optimized for the diverse chemical forms in which cyanide can exist.
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. Since the cyanide ion itself is not volatile, its analysis by GC typically requires conversion to a volatile species, most commonly hydrogen cyanide (HCN). This is usually achieved by acidifying the sample, which shifts the equilibrium from CN⁻ to the volatile HCN gas.
A common approach involves headspace GC, where the volatile HCN is sampled from the gas phase above the liquid sample. researchgate.net To enhance sensitivity and resolution, cryogenic trapping can be employed to concentrate the liberated HCN before injection into the GC column. researchgate.net
Derivatization in GC Analysis:
To overcome issues with the high reactivity and potential for absorption of HCN within the GC system, derivatization is often employed. canada.ca This involves converting HCN into a more stable and less reactive compound that is amenable to GC analysis.
Nucleophilic Substitution: One method involves a single-step nucleophilic substitution reaction of cyanide with a derivatizing agent like S-phenyl benzenethiosulfonate to form phenyl thiocyanate (B1210189). This derivative can then be identified using GC-Mass Spectrometry (GC-MS). rsc.orgrsc.org
Conversion to Cyanogen (B1215507) Chloride: Another technique converts HCN to cyanogen chloride using an oxidizing agent like chloramine-T. The resulting cyanogen chloride can be detected with high sensitivity by an electron capture detector. canada.ca
Other Derivatization Reagents: Various other reagents have been developed for the derivatization of cyanide for GC analysis, including 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) researchgate.net and a combination of aniline, sodium nitrite, and copper(II) sulfate to form benzonitrile. tandfonline.com Trimethylsilyl cyanide (TMSCN) has also been evaluated as a silylation reagent for complex metabolite mixtures. nih.gov
The choice of column is critical for separating HCN from other volatile components in a sample. Porapak Q is a commonly used column packing material. jst.go.jp For detection, while thermal conductivity detectors have been used, flame ionization detectors (FID) and flame thermionic detectors (FTD) offer higher sensitivity and selectivity for nitrogen-containing compounds like HCN. jst.go.jpd-nb.info GC coupled with mass spectrometry (GC-MS) provides definitive identification of the cyanide derivative. rsc.orgrsc.org
Table 1: Comparison of GC-based Methods for Cyanide Determination
| Method | Derivatizing Agent | Derivative Formed | Detector | Limit of Detection (LOD) | Sample Matrix |
|---|---|---|---|---|---|
| Headspace GC jst.go.jp | None (direct analysis of HCN) | Hydrogen Cyanide | FID | 0.1 ppm (for a 1-liter gas sample) | Exhaust Gases |
| Nucleophilic Substitution rsc.orgrsc.org | S-phenyl benzenethiosulfonate | Phenyl Thiocyanate | GC-MS | 0.075 µg/mL | Aqueous Samples |
| Dehydrocondensation researchgate.net | DMTMM | 2-cyano-4,6-dimethoxy-1,3,5-triazine | GC-MS | 0.01 µg/mL (in NaOH solution), 0.05 µg/mL (in blood) | Blood, Aqueous Solutions |
| Conversion to Benzonitrile tandfonline.com | Aniline, Sodium Nitrite, Copper(II) Sulfate | Benzonitrile | FID | Not Specified | Water |
| Conversion to Cyanogen Chloride canada.ca | Chloramine-T | Cyanogen Chloride | ECD | Not Specified | Fire Gases |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally labile compounds, making it suitable for the direct analysis of the this compound and its metabolites in biological and environmental samples. nih.govsaimm.co.za
Derivatization in HPLC Analysis:
Similar to GC, derivatization is a key step in most HPLC methods for cyanide to enhance detection, typically by attaching a chromophoric or fluorophoric tag.
Pre-column Derivatization: This involves reacting the cyanide in the sample with a derivatizing agent before injection into the HPLC system. A widely used reaction is the formation of a fluorescent 1-cyano[f]benzoisoindole (CBI) derivative by reacting cyanide with naphthalene-2,3-dicarboxaldehyde (NDA) and an amino acid like taurine. nih.govoup.comescholarship.orgnih.govresearchgate.netresearchgate.net This allows for highly sensitive fluorescence detection.
Post-column Derivatization: In this approach, the cyanide is separated from other sample components on the HPLC column first and then mixed with a derivatizing reagent before reaching the detector. The König reaction, which involves chlorination with chloramine-T followed by reaction with pyridine-pyrazolone or pyridine-barbituric acid, is a classic colorimetric method adapted for post-column HPLC detection. shimadzu.comnih.govsdstate.edu
HPLC methods have been developed for the simultaneous determination of cyanide and its primary metabolite, thiocyanate (SCN⁻), in biological fluids like plasma and urine. nih.govresearchgate.netnih.gov This is particularly useful in clinical and forensic toxicology to assess cyanide exposure. These methods often employ tandem mass spectrometry (HPLC-MS/MS) for highly selective and sensitive detection. nih.govescholarship.orgresearchgate.netresearchgate.net
Table 2: Selected HPLC Methods for Cyanide and Thiocyanate
| Analyte(s) | Derivatization | Derivatizing Reagent(s) | Detection Method | Limit of Detection (LOD) | Sample Matrix |
|---|---|---|---|---|---|
| Cyanide & Thiocyanate | Pre-column | NDA/taurine (for CN⁻), Monobromobimane (for SCN⁻) | HPLC-MS/MS | 10 nM (CN⁻), 50 nM (SCN⁻) | Swine Plasma nih.govresearchgate.net |
| Cyanide | Pre-column | NDA/taurine | HPLC-Fluorimetry | 30 pmol/mL | Human Urine nih.gov |
| Cyanide | Post-column | Chloramine-T, Pyridine-Pyrazolone | Visible Absorbance | 0.01 mg/L | Mineral Water shimadzu.com |
| Thiocyanate | Pre-column | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one | HPLC-Fluorimetry | 3.3 fmol | Saliva, Plasma oup.com |
| Cyanide | Pre-column | NDA/taurine | HPLC-MS | 5 ng/mL | Whole Blood oup.comresearchgate.net |
Ion Chromatography (IC) is a specialized form of HPLC that is designed for the separation of ionic species. While direct detection of cyanide by conductivity is challenging due to its high pKa (9.2), which means it is poorly dissociated, indirect methods have been successfully developed. jimusho.jpcore.ac.ukresearchgate.netosti.gov
A common strategy involves the oxidation of the this compound to the cyanate (B1221674) ion (CNO⁻), which has a much lower pKa (3.7) and can be readily detected by a conductivity detector. jimusho.jpcore.ac.ukresearchgate.netosti.gov This oxidation is typically carried out using an oxidizing agent such as sodium hypochlorite or chloramine-T in an alkaline solution. jimusho.jpcore.ac.ukepa.gov
This IC-based method allows for the determination of free cyanide and can also be applied to the analysis of certain metal-cyanide complexes that can be dissociated or oxidized under the reaction conditions. jimusho.jpresearchgate.net The technique has been successfully applied to the analysis of cyanide in environmental water samples. core.ac.uk
Table 3: Performance of Indirect IC Method for Cyanide
| Parameter | Value | Conditions |
|---|---|---|
| Analyte Measured | Cyanate (after oxidation of Cyanide) | Oxidation with sodium hypochlorite at pH 12 jimusho.jp |
| Detection Method | Conductivity | Suppressed or non-suppressed |
| Limit of Detection (LOD) | 0.18 µmol/L | Using chloramine-T oxidation epa.gov |
| Limit of Quantification (LOQ) | 0.61 µmol/L | Using chloramine-T oxidation epa.gov |
| Precision (CV%) | 0.5% - 1.5% | For various cyanide compounds osti.gov |
| Application | Environmental and industrial wastewater | Simultaneous determination with other anions epa.gov |
Spectrophotometric and Fluorometric Detection Principles for this compound
Spectrophotometric and fluorometric methods offer rapid, sensitive, and often low-cost alternatives to chromatographic techniques for cyanide detection. rsc.org These methods are typically based on the interaction of the this compound with a specially designed chemical probe (chemosensor), leading to a measurable change in its optical properties.
Colorimetric chemosensors for cyanide are designed to produce a distinct color change upon reaction with the anion, which can often be observed by the naked eye for qualitative screening and quantified using a UV-Vis spectrophotometer. acs.org
The design of these sensors often involves a chromophore that is chemically modified by the this compound, leading to a shift in its absorption spectrum. Common mechanisms include:
Nucleophilic Addition: Cyanide is a potent nucleophile and can add to electron-deficient centers in a sensor molecule. This can disrupt the conjugated π-system of the chromophore, causing a color change. For example, sensors based on dipyrrin have been shown to react with cyanide via nucleophilic addition to a carbonyl group, resulting in a color change from light yellow to pink. nih.gov
Intramolecular Charge Transfer (ICT) Modulation: Many sensors are designed with a donor-acceptor (D-A) structure that facilitates ICT. The binding or reaction of cyanide with the acceptor part of the molecule can inhibit the ICT process, leading to a hypsochromic (blue) shift in the absorption spectrum and a visible color change. acs.org
Metal-Ligand Displacement: In this approach, a colored metal complex is used as the sensor. The addition of cyanide, which is a strong ligand, can displace the original ligand from the metal center, leading to the formation of a more stable metal-cyanide complex and a corresponding color change.
Table 4: Examples of Colorimetric Chemosensors for Cyanide
| Sensor Type | Mechanism | Observed Color Change | Detection Limit |
|---|---|---|---|
| Diketopyrrolopyrrole-based Michael receptor rsc.org | Michael Addition | Pink to Light Yellow | Not Specified (Colorimetric) |
| Azobenzene-based Chemodosimeter acs.org | Nucleophilic Addition & ICT Modulation | Deep Red to Light Yellow | 1.1 µM |
| Dipyrrin with Carbonyl Groups nih.gov | Nucleophilic Addition | Light Yellow to Pink | 3.6 µM |
| Amide-Pyrene Moiety bohrium.com | Hydrogen Bonding and/or Nucleophilic Interaction | Colorless to Yellow | Not Specified |
| Au@Ag Core/Shell Nanoparticles rsc.org | Leaching of Ag shell by CN⁻ | Color change due to LSPR shift | 0.4 µM |
Fluorescent probes for cyanide detection often offer higher sensitivity compared to their colorimetric counterparts. A particularly desirable feature is a "turn-on" response, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent only in the presence of cyanide. frontiersin.orgnih.gov This minimizes background signal and enhances sensitivity.
The mechanisms behind these turn-on responses are varied and rely on clever molecular design:
Nucleophilic Addition to Imines and Indolium: Many fluorescent probes are based on the nucleophilic attack of cyanide on an imine group or an electron-deficient carbon-nitrogen double bond in an indolium ring system. nih.govmdpi.comresearchgate.net This reaction disrupts a non-radiative decay pathway (e.g., photoinduced electron transfer or PET) and "turns on" the fluorescence of the fluorophore.
Reaction-Based "Covalent-Assembly": This innovative approach involves a probe that undergoes a cyanide-triggered intramolecular reaction, such as a crossed-benzoin reaction, to form a new, highly fluorescent molecule like a pyronin. chemrxiv.org
Metal Complex Displacement: Similar to colorimetric sensors, a paramagnetic metal ion (like Ni(II)) can be used to quench the fluorescence of a ligand. acs.org When cyanide is added, it binds strongly to the metal ion, displacing the fluorescent ligand and restoring its emission—a classic "turn-on" mechanism. acs.org
Aggregation-Induced Emission (AIE): Some probes are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The reaction with cyanide can trigger a change in the molecule's structure that either induces or enhances this aggregation, leading to a turn-on response. frontiersin.orgnih.gov
The development of these probes has led to detection limits well below the guidelines set by the World Health Organization (WHO) for drinking water (1.9 µM). rsc.orgacs.orgnih.gov
Table 5: Characteristics of Selected "Turn-On" Fluorescent Probes for Cyanide
| Probe Core Structure | Sensing Mechanism | Fluorescence Response | Detection Limit |
|---|---|---|---|
| Salicylaldehyde Hydrazone nih.govresearchgate.net | Nucleophilic addition to imine group | Fluorescence enhancement | Not specified |
| Indolium-based mdpi.com | Nucleophilic addition to C=N bond | Fluorescence quenching (turn-off) | 1.53 µM |
| Ni(II) Complex with Pyridoxal Platform acs.org | Displacement of fluorescent ligand from quenching metal center | Turn-on at 445 nm | 9 nM |
| Diphenylamine-Thiophene Aldehyde frontiersin.orgnih.gov | Nucleophilic addition, AIE properties | Ratiometric turn-on at 478 nm | 68.00 nM |
| "Covalent-Assembly" Probe chemrxiv.org | Intramolecular crossed-benzoin reaction | Turn-on at 555 nm | 100-200 nM |
Electrochemical Sensor Development for this compound Detection
Electrochemical sensors offer a powerful tool for the rapid, selective, and often real-time detection of cyanide ions. These devices translate the chemical interaction between the this compound and an electrode surface into a measurable electrical signal. Development in this area has primarily focused on amperometric and potentiometric methods, which provide distinct advantages in sensitivity and ease of use.
Amperometric and Potentiometric Methods
Amperometric Methods
Amperometric detection has become a preferred method for cyanide determination, particularly in environmental and industrial settings. This technique measures the change in current resulting from the electrochemical oxidation or reduction of cyanide ions at a working electrode held at a constant potential. A significant advantage of modern amperometric methods is the use of dilute acid and base solutions as the only reagents, avoiding the volatile and toxic chemicals like pyridine and chloramine-T used in traditional colorimetric assays flowinjection.com.
The fundamental principle of one common amperometric system involves the reaction of cyanide ions with a silver electrode. The generated electric current is directly proportional to the cyanide concentration in the sample xylem.com. To enhance selectivity and robustness, these systems often incorporate a flow injection analysis (FIA) setup with a gas diffusion unit. In this process, the sample is acidified to convert cyanide ions (CN⁻) into hydrogen cyanide (HCN) gas. This gas then diffuses across a hydrophobic membrane into an alkaline acceptor solution, where it converts back to CN⁻. This solution then flows to the amperometric cell for detection flowinjection.comxylem.com. This gas diffusion step is crucial as it isolates the detector from many potential interfering components and fouling agents in the sample matrix flowinjection.com. For the analysis of total cyanide, which includes strongly bound metal-cyanide complexes, an in-line UV digestion module can be integrated to break down these complexes and liberate the cyanide for measurement flowinjection.com.
Potentiometric Methods
Potentiometric sensors operate by measuring the potential difference (voltage) between a working or sensing electrode and a reference electrode when no current is flowing wikipedia.orgtaylorandfrancis.com. The potential of the sensing electrode is dependent on the concentration (or more accurately, the activity) of the analyte, in this case, the this compound taylorandfrancis.com. These devices are valued for their rapid determination of free cyanide ions and are frequently used in applications such as analyzing electroplating bath solutions and wastewater effluent chemstock.ae.
The core of a potentiometric cyanide sensor is the ion-selective electrode (ISE). The signal is generated based on the ion exchange process occurring at the interface between the sample solution and the electrode's sensing membrane chemstock.aehannainst.com. The relationship between the measured potential and the ion concentration is described by the Nernst equation.
| Method | Principle | Key Features | Common Electrode |
| Amperometric | Measures current generated from the electrochemical reaction of CN⁻ at a constant potential. | High sensitivity, uses non-hazardous reagents, often coupled with gas diffusion for selectivity. | Silver, Gold metrohm.com |
| Potentiometric | Measures potential difference between a sensing electrode and a reference electrode. | Rapid determination of free ions, direct measurement. | Ion-Selective Electrode (ISE) with a silver halide membrane. |
Ion-Selective Electrode Applications
Ion-selective electrodes (ISEs) are a prominent type of potentiometric sensor specifically designed for measuring the concentration of a particular ion in a solution. For cyanide detection, the most common ISEs are solid-state electrodes featuring a sensing membrane made of a compressed silver halide, often a mixture of silver sulfide (B99878) and silver iodide chemstock.aehannainst.comsentek.co.uk.
The working principle involves a potential being developed across this membrane due to the selective exchange of cyanide ions between the sample and the membrane surface chemstock.aehannainst.com. This potential is logarithmically proportional to the activity of the cyanide ions in the sample. A complete potentiometric cell is formed by pairing the cyanide ISE with a stable reference electrode, such as a silver/silver chloride (Ag/AgCl) electrode hannainst.com.
Cyanide ISEs are widely applied in various fields:
Environmental Monitoring : Testing for cyanide in wastewater and effluents from industries like metallurgy and galvanic plants chemstock.aeda.gov.ph.
Industrial Processes : Analyzing the cyanide content in electroplating baths metrohm.com.
Agriculture and Food Safety : Determining cyanide levels in agricultural products and food samples da.gov.ph.
For accurate measurements, it is critical to pretreat both samples and standards with an Ionic Strength Adjuster (ISA) solution. The ISA, which is typically alkaline, serves two main purposes: it ensures that the pH is above 10, converting any HCN to the detectable CN⁻ form, and it maintains a high and constant ionic strength across all solutions. This minimizes variations in activity coefficients, allowing for a more precise correlation between the measured potential and the actual ion concentration hannainst.comfishersci.com.
| Electrode Model/Type | Measurement Range | Key Features | Applications |
| Hanna HI4109 | 0.026 to 260 mg/L (1 µM to 0.01 M) | Solid-state sensor with a silver halide pellet, durable PEI body. | Plating, wastewater, agriculture chemstock.aehannainst.com |
| Metrohm c-ISE | 8 x 10⁻⁶ to 10⁻² mol/L | Crystal membrane, robust EP plastic shaft, suitable for titrations. | General ion measurements, small sample volumes metrohm.com |
| Thermo Scientific Orion 9606BNWP | Not Specified | Combination electrode with built-in Sure-Flow reference junction to prevent clogging. | General laboratory and field use fishersci.com |
Nanosensor Technologies for Ultrasensitive this compound Sensing
The advent of nanotechnology has introduced a new class of highly sensitive and selective analytical tools for cyanide detection. Nanosensors leverage the unique optical and electronic properties of materials at the nanoscale, which can change dramatically upon interaction with an analyte. These sensors often provide rapid, low-cost, and sometimes visual detection, making them ideal for on-site analysis.
Metal Nanoparticle-Based Sensing Mechanisms
Gold (AuNPs) and silver (AgNPs) nanoparticles are the most widely used nanomaterials for cyanide sensing due to the strong affinity and covalent bond formation between cyanide and these noble metals da.gov.ph. The detection mechanisms are typically based on cyanide-induced changes in the nanoparticles' localized surface plasmon resonance (LSPR), which governs their distinct colors in colloidal solution.
Common sensing mechanisms include:
Etching/Dissolution : Cyanide ions can effectively etch or dissolve AuNPs and AgNPs in the presence of dissolved oxygen, forming stable metal-cyanide complexes such as [Au(CN)₂]⁻. This process leads to a decrease in the size or complete dissolution of the nanoparticles, causing a visible color change (e.g., from red to colorless for AuNPs or yellow to colorless for AgNPs) and a corresponding decrease in the LSPR absorption band hannainst.comda.gov.ph.
Aggregation : In some systems, the interaction with cyanide can strip stabilizing ligands from the nanoparticle surface, leading to their aggregation. This aggregation causes a distinct color change (e.g., from red to blue for AuNPs) and a shift in the LSPR peak.
Morphological Transformation : Cyanide can induce changes in the shape of nanoparticles. For instance, gold nanobipyramids have been shown to transform into spherical gold nanoparticles upon etching by cyanide ions, resulting in a blue shift of the LSPR band and a visible color change xylem.com.
These colorimetric methods are advantageous because they can often be read by the naked eye or with simple instrumentation like a UV-Vis spectrophotometer.
| Nanoparticle | Sensing Mechanism | Observable Change | Limit of Detection (LOD) |
| Gold Nanobipyramids | Morphological Transformation | Color change & blue shift in LSPR | 1.58 nM xylem.com |
| Silver Nanoparticles | Etching/Dissolution | Color fades from yellow to colorless | 3.8 µM researchgate.net |
| ATP-stabilized AuNPs with Cu(DDTC)₂ | Aggregation | Color change | 0.059 mg L⁻¹ |
Quantum Dot and Luminescent Nanoprobe Applications
Luminescent nanoprobes, including semiconductor quantum dots (QDs) and metal nanoclusters, offer another highly sensitive route for cyanide detection. These methods rely on measuring changes in the fluorescence properties of the nanoprobes upon interaction with cyanide.
Quantum Dots (QDs) : QDs are semiconductor nanocrystals (e.g., CdSe, CdS, Graphene QDs) that exhibit bright, size-tunable fluorescence. One common strategy involves quenching the QD fluorescence with a metal ion (like Cu²⁺ or Hg²⁺). The subsequent addition of cyanide, which has a higher affinity for the metal ion, removes the quencher from the QD surface, thereby restoring or "turning on" the fluorescence metrohm.commetrohm.com. Another approach uses the inner filter effect (IFE), where metal nanoparticles absorb the excitation or emission light of the QDs. Cyanide etches the nanoparticles, eliminating the absorption and turning on the QD fluorescence researchgate.net. Ratiometric fluorescent nanoprobes have also been developed, using dual-emission systems where cyanide selectively quenches one emission peak while leaving the other unchanged, allowing for more accurate and reliable detection nih.gov.
Luminescent Nanoprobes : Ultrasmall metal nanoclusters (NCs), such as gold nanoclusters (AuNCs), can exhibit molecule-like fluorescence. The sensing mechanism is often based on the quenching of this fluorescence. Cyanide ions can interact with the gold atoms in the nanocluster core, leading to the decomposition of the cluster and a "turn-off" of the fluorescence signal taylorandfrancis.comacs.org. The high sensitivity and selectivity of this method make AuNCs excellent candidates for fluorescent nanoprobes.
| Nanoprobe Type | Sensing Principle | Response | Reported LOD |
| Graphene QDs with Hg²⁺ | Fluorescence Turn-On | Fluorescence recovery | 3.10 µM metrohm.com |
| L-amino acid oxidase-protected AuNCs | Fluorescence Quenching | "Turn-off" of red emission | 180 nM acs.org |
| Ovalbumin-stabilized AuNCs (OVA-AuNCs) | Fluorescence Quenching | "Turn-off" of red emission | 68.00 nM taylorandfrancis.com |
| Ag₂S QDs / Si NPs | Ratiometric Quenching | Quenching of Ag₂S QD emission | 56 nM nih.gov |
Principles of Selective Recognition and Interference Mitigation in Cyanide Sensing
The accuracy and reliability of any cyanide sensor depend heavily on its ability to selectively recognize cyanide ions while mitigating interference from other coexisting species in a sample.
Selective Recognition
The principle of selective recognition is often rooted in the unique chemical properties of the this compound.
High Affinity for Noble Metals : The strong covalent interaction between cyanide and metals like gold and silver is a cornerstone of selectivity for many nanosensors. Few other common anions can etch or dissolve these metals under similar conditions, providing a high degree of specificity da.gov.phacs.org.
Nucleophilic Addition : In some chemosensors, selectivity is achieved through a specific nucleophilic addition reaction where the this compound attacks an electron-deficient carbon atom (e.g., a carbonyl or imine group) on a sensor molecule. This reaction triggers a distinct change in the molecule's electronic structure, leading to a measurable colorimetric or fluorescent response acs.orgnih.gov.
Coordination Chemistry : The ability of cyanide to act as a strong ligand and displace other ligands from a metal center is another key recognition principle. This is often used in "turn-on" fluorescent sensors, where cyanide displaces a quencher from a metal-complexed probe, restoring fluorescence nih.gov.
Interference Mitigation
Even with selective recognition chemistry, complex sample matrices can introduce interferences. Several strategies are employed to mitigate these effects:
Physical Separation : In electrochemical systems, gas diffusion membranes are highly effective at preventing non-volatile species from reaching the electrode surface, thereby eliminating a wide range of potential interferences flowinjection.comxylem.com. Similarly, preliminary distillation steps can separate cyanide from a complex matrix before detection metrohm.com.
pH Control : Maintaining a high pH (typically >10) is crucial, especially for potentiometric ISEs. This ensures that cyanide exists as the CN⁻ ion rather than volatile and less reactive HCN, and it can also help to precipitate some interfering metal ions fishersci.com.
Masking Agents : Chemical agents can be added to the sample to complex with and inactivate interfering ions. For example, sulfamic acid is used to remove interference from nitrate and nitrite during distillation processes alsglobal.com.
Material Choice and Sensor Design : The choice of electrode material can influence interference. For instance, gold working electrodes in amperometric systems are reported to have fewer contamination issues and better long-term stability than silver electrodes metrohm.com. In the design of colorimetric sensors, molecules can be engineered so that their interaction with cyanide produces a unique and significant spectral shift that is not mimicked by other anions nih.gov.
Common interfering species in cyanide analysis include sulfide, which can poison electrode surfaces or react with nanoparticle probes, as well as iodide, thiocyanate, and certain metal ions that form strong cyanide complexes sentek.co.ukalsglobal.com. Therefore, a thorough investigation of a sensor's response to these potential interferents is a critical part of its development and validation rsc.org.
Environmental Biogeochemistry and Fate of Cyanide
Natural Biogenic Production Pathways of Cyanide Compounds
Natural processes contribute to the baseline levels of cyanide in various ecosystems, with production occurring across different biological kingdoms.
Microorganisms, including a wide range of bacteria, fungi, and algae, naturally produce cyanide as a byproduct of their metabolic activities. anoxkaldnes.comnaturvardsverket.sescirp.orgnih.govacademicjournals.orgnih.gov This production can serve as a defensive metabolite or for invasive purposes. nih.gov
Significant amounts of cyanide are formed as a secondary metabolite by various fungi and certain bacteria through the decarboxylation of glycine (B1666218). nih.gov For instance, the snow mould fungus (a basidiomycete) produces cyanide, with its cyanogenesis stimulated by the presence of glycine or serine in the growth medium. microbiologyresearch.orgkent.ac.uk Other fungal species known for cyanide production include Fusarium solani, Fusarium oxysporum, Gloeocercospora sorghi, Stemphylium loti, Aspergillus niger, and Trichoderma spp. academicjournals.orgnih.govnih.govkent.ac.uknih.govoup.comresearchgate.net Some phytopathogenic fungi, such as Gloeocercospora sorghi, produce cyanide hydratase (CHT), an enzyme that converts hydrogen cyanide (HCN) to formamide (B127407), which is thought to be a mechanism to circumvent cyanide toxicity. nih.gov
Bacterial species capable of producing cyanide include Pseudomonas fluorescens, Pseudomonas pseudoalcaligenes, Bacillus pumilus, Pseudomonas stutzeri, Klebsiella oxytoca, Rhodococcus, and Citrobacter. scirp.orgacademicjournals.orgnih.govnih.govresearchgate.net Cyanogenic bacteria may convert cyanide into beta-cyanoalanine. nih.gov Algal species like Scenedesmus obliquus, Arthrospira maxima, Chlorella sp., and Chroococcus have also been identified as cyanide producers. academicjournals.orgresearchgate.net Beyond production, many of these microorganisms also possess the ability to degrade cyanide, utilizing it as a source of nitrogen or carbon for growth. scirp.orgnih.govacademicjournals.orgnih.govnih.gov
Cyanogenic glycosides (CNglcs) represent a significant natural source of cyanide ions in the environment, present in at least 2,500 plant species across various families. cdc.govcdc.govnaturvardsverket.seacademicjournals.orgnih.govscielo.brtaylorandfrancis.comresearchgate.netentomoljournal.comscielo.brnih.gov These compounds are specialized plant secondary metabolites derived from amino acids, structurally characterized as α-hydroxynitriles stabilized by glucosylation. taylorandfrancis.comnih.gov
Plants synthesize cyanogenic glycosides primarily as a defense mechanism against herbivores, insects, and pathogens. taylorandfrancis.comentomoljournal.comnih.gov When plant tissue is damaged, for instance, through chewing or digestion, the compartmentalized cyanogenic glycosides come into contact with specific enzymes such as β-glucosidase and hydroxynitrile lyase. scielo.brentomoljournal.comscielo.br This enzymatic hydrolysis leads to the breakdown of the glycosides and the subsequent release of toxic hydrogen cyanide (HCN). scielo.brtaylorandfrancis.comentomoljournal.comscielo.br
Common examples of cyanogenic plants and plant parts include apricot kernels, cassava roots, bamboo shoots, apples, peaches, plums, almonds, sorghum, millet, maize, lima beans, linseed/flaxseed, chickpeas, and cashews. cdc.govscirp.orgnih.govtaylorandfrancis.comresearchgate.netentomoljournal.com The concentration of cyanogenic glycosides in plants can vary, often being higher in younger plants, when nitrogen supply is abundant, or under conditions of non-optimal growth. nih.gov
Table 1: Examples of Cyanogenic Plants and Associated Cyanogenic Glycosides
| Plant/Plant Part | Common Cyanogenic Glycosides (if specified) |
| Apricot kernels | |
| Cassava roots | Linamarin taylorandfrancis.com |
| Bamboo shoots | |
| Apple | |
| Peach | |
| Plum | |
| Almonds | |
| Sorghum | Dhurrin entomoljournal.com |
| Lima beans | |
| Flaxseed | |
| Chickpeas | |
| Cashews | |
| Holocalix balanseae | |
| Passiflora edulis | |
| Macadamia ternifolia | |
| Prunus persica | |
| Beloperone sp. | |
| Nectandra megapotamica | |
| Trichilia casareti | |
| Trichilia elegans | |
| Rapanea umbellata | |
| Lotus corniculatus | Linamarin, Lotaustralin entomoljournal.com |
Information regarding the production of cyanide compounds from geogenic sources such as volcanic activity was not explicitly detailed in the provided search results.
Anthropogenic Sources and Environmental Input of Cyanide
Human activities are a primary contributor to the large-scale presence of cyanide in the environment. cdc.govnih.gov Cyanide is extensively used across various industrial sectors, leading to its release into different environmental compartments. watermanaustralia.com
Industrial effluents represent a major pathway for anthropogenic cyanide input into the environment. cdc.gov Cyanide is a crucial chemical in numerous industrial processes and products. anoxkaldnes.com
Key industrial sources of cyanide-containing wastes and effluents include:
Mining Industry: Particularly in gold and silver extraction, where cyanides are employed as leaching agents for metal recovery. anoxkaldnes.comnaturvardsverket.senih.govnih.govresearchgate.netwatermanaustralia.comtandfonline.comprobiosphere.calotusozone.comwikipedia.org
Electroplating Industries: These facilities generate effluents containing significant amounts of free cyanide and metal cyanide complexes. anoxkaldnes.comnaturvardsverket.senih.govresearchgate.netwatermanaustralia.comtandfonline.comprobiosphere.calotusozone.com
Chemical Manufacturing: Industries producing paints, polymers, organic compounds, pharmaceuticals, plastics, and various dyes contribute to cyanide discharges. anoxkaldnes.comnaturvardsverket.senih.govwatermanaustralia.comtandfonline.comprobiosphere.calotusozone.comwikipedia.org
Metallurgical Plants and Steel/Coal Production: These industries, including coking operations, also release cyanide. anoxkaldnes.comnaturvardsverket.senih.govtandfonline.comprobiosphere.ca
Refineries: Cyanide can be produced during cracking processes in refineries. anoxkaldnes.com
Industrial effluents can contain cyanide in various forms, including free cyanide (HCN + CN⁻), metal cyanides, and derivatives such as cyanate (B1221674) (OCN⁻) and thiocyanate (B1210189) (SCN⁻). anoxkaldnes.com For example, electroplating effluents can contain extreme amounts of free cyanide, potentially exceeding 50 g/L, alongside metal cyanide complexes. tandfonline.com Raw coking effluents can contain over 100 mg of total cyanide per liter. tandfonline.com Millions of kilograms of cyanide-containing wastes are generated globally each year. anoxkaldnes.com Cyanide can enter the environment through wastewater, tailings, process water, and accidental spills or improper disposal. cdc.govnih.govwatermanaustralia.comprobiosphere.ca
Table 2: Major Anthropogenic Sources of Cyanide in Environmental Effluents
| Industrial Sector | Primary Use of Cyanide | Forms of Cyanide Released | Typical Concentrations (if specified) |
| Mining (Gold, Silver) | Leaching agent for metal recovery | Free cyanide (HCN + CN⁻), metal cyanides, thiocyanate (SCN⁻), cyanate (OCN⁻) anoxkaldnes.com | |
| Electroplating | Surface treatment and cleaning | Free cyanide (>50 g/L), metal cyanide complexes tandfonline.com | >50 g/L (free cyanide) tandfonline.com |
| Chemical Manufacturing | Production of paints, polymers, organic compounds, pharmaceuticals, plastics, dyes | Free cyanide, metal cyanides, derivatives like cyanate and thiocyanate anoxkaldnes.com | |
| Steel and Coal Production | Total cyanide (>100 mg/L in raw coking effluents) tandfonline.com | >100 mg/L (total cyanide in coking effluents) tandfonline.com | |
| Refineries | Byproduct of cracking processes |
Combustion processes are significant contributors to the release of cyanide, particularly hydrogen cyanide (HCN), into the atmosphere. cdc.govcdc.govnih.govcopernicus.orgctdbase.orgsemanticscholar.org Hydrogen cyanide is recognized as a major atmospheric cyanide and serves as an important tracer for biomass burning events. copernicus.orgctdbase.orgsemanticscholar.org
Sources of cyanide from combustion and pyrolysis include:
Fires: This encompasses domestic fires, industrial workshop fires, house fires, wildfires, and general biomass burning (e.g., wood, grass, leaves). cdc.govcdc.govnih.govresearchgate.netcopernicus.orgsemanticscholar.orgburningissues.orgnih.gov
Tobacco Smoke: Tobacco smoke is a known source of hydrogen cyanide. cdc.govnih.govresearchgate.netctdbase.org
Combustion of Nitrogen-Containing Materials: This includes synthetic polymers, wool, and silk. cdc.govnih.gov
Automobile Engine Combustion: Hydrogen cyanide can be produced during the combustion of fuels in automobile engines as a result of catalytic reduction of nitrogen oxides. cdc.govnih.gov
The burning of biomass can release dangerous amounts of cyanide, which can subsequently contaminate water supplies. burningissues.orgnih.gov Studies of wildfires have shown that stormwater runoff collected after such events can contain free cyanide concentrations averaging 49 micrograms per liter (µg/L) in nearby streams, a level comparable to the 96-hour median lethal concentration (LC50) for rainbow trout. burningissues.orgnih.gov Globally, the emission of hydrogen cyanide from biomass burning is estimated to be approximately 0.92 teragrams of nitrogen (Tg N) per year. semanticscholar.org
Transport and Distribution of Cyanide Species in Environmental Compartments
The fate of cyanide in the environment is intricate, depending heavily on its speciation and a variety of processes including volatilization, complexation with metals, biodegradation, decomposition (such as photolysis of complex cyanides), precipitation and dissolution of cyanide salts, and redox reactions. canada.ca
Aquatic Systems: Hydrosphere Dynamics and Speciation
In aquatic systems, cyanide most commonly exists as hydrogen cyanide (HCN). cdc.gov Hydrogen cyanide is a weak acid with a pKₐ of 9.2, meaning its speciation between HCN and the cyanide ion (CN⁻) is highly dependent on pH. For instance, at pH 7.2, the ratio of HCN to CN⁻ is approximately 100:1, while at pH 9.2, the ratio is about 1:1. epa.gov
The primary mechanism for the removal of hydrogen cyanide from water is volatilization. cdc.gov Additionally, free cyanide can form complexes with various metals, such as iron, and these complexes may precipitate out of the aquatic solution. canada.ca
Terrestrial Systems: Soil Interactions, Adsorption, and Mobility
In terrestrial systems, cyanides exhibit moderate mobility. academicjournals.orgacademicjournals.org The extent of their mobility is influenced by soil pH conditions and the concentrations of iron oxides and clay minerals present in the soil. academicjournals.orgacademicjournals.org Cyanide mobility tends to be lower in soils with low pH and high percentages of iron oxides and clay. academicjournals.orgacademicjournals.org
Atmospheric Processes and Cyanide Volatilization
Hydrogen cyanide (HCN) possesses a high vapor pressure and Henry's law constant, leading to its rapid volatilization and predominant existence in the vapor phase within the atmosphere. cdc.gov Natural sources of atmospheric HCN include biomass burning and forest fires, which can contribute over 90% of all natural or anthropogenic air emissions. canada.ca
The main degradation pathway for HCN in the atmosphere involves its reaction with photochemically generated hydroxyl radicals. cdc.gov The estimated residence time for hydrogen cyanide in the atmosphere is approximately 2.5 years, though this can range from 1.3 to 5.0 years depending on the hydroxyl radical concentration. cdc.gov Neither photolysis nor deposition by rainwater are considered significant removal mechanisms for HCN from the atmosphere. cdc.gov
Biotransformation and Biodegradation Mechanisms of Cyanide in Ecosystems
Microbial degradation represents an environmentally friendly and sustainable approach for detoxifying wastes containing cyanide. nih.gov Cyanotrophic bacteria and fungi are capable of utilizing cyanide and its derivatives as a nitrogen source for growth. nih.govd-nb.info The degradation of inorganic cyanide primarily occurs through oxidative, substitution/transfer, or hydrolytic reactions. nih.govd-nb.info
Microbial Degradation Pathways (e.g., Nitrilase, Cyanidase)
Microorganisms employ various enzymatic pathways to degrade cyanide into less toxic compounds. These pathways include hydrolytic, oxidative, reductive, and substitution/transfer reactions. researchgate.netmdpi.comresearchgate.net
Hydrolytic Pathways: These reactions are the main mechanism for the degradation of both inorganic (CN⁻) and organic (R-CN) cyanides. nih.govd-nb.info
Cyanidase (Cyanide Dihydratase): This enzyme directly converts inorganic cyanide into formic acid and ammonia (B1221849). Cyanidases are typically found in various bacterial species. nih.govd-nb.inforesearchgate.netmdpi.com
Cyanide Hydratase: This enzyme transforms cyanide into formamide, which is subsequently degraded into formic acid and ammonia. Cyanide hydratases are commonly found in fungi. nih.govd-nb.inforesearchgate.netmdpi.com
Nitrilase: Nitrilases directly hydrolyze nitriles to produce ammonia and the corresponding carboxylic acid. For example, the nitrilase NitC in Pseudomonas pseudoalcaligenes CECT5344 is crucial for the assimilation of both inorganic and organic cyanides. nih.govd-nb.info
Nitrile Hydratase: This enzyme catalyzes the formation of amides from nitriles, with subsequent conversion of amides to carboxylic acids and ammonia by amidase. nih.govresearchgate.net
Thiocyanate Hydrolase: This enzyme is involved in the degradation of thiocyanate, yielding ammonia and carbonyl sulfide (B99878) as initial products. d-nb.inforesearchgate.net
Oxidative Pathways: In these pathways, cyanide is oxidized to ammonia and carbon dioxide, either directly or in a two-step process involving cyanate formation. nih.govd-nb.info
Cyanide Monooxygenase (CNO): This enzyme degrades cyanide to cyanate. mdpi.comsci-hub.se
Cyanase: Cyanase converts cyanate into ammonia and carbon dioxide, a process that is dependent on bicarbonate. mdpi.comd-nb.infosci-hub.se
Cyanide Dioxygenase: This enzyme directly catalyzes the conversion of cyanide to carbon dioxide and ammonia. researchgate.netmdpi.com
Reductive Pathways:
Nitrogenase: This enzyme can degrade cyanide into ammonia and methane. mdpi.com
Enzymatic Conversion to Less Toxic Compounds (e.g., Thiocyanate, Cyanate)
Cyanide can be converted into less toxic compounds through enzymatic processes, primarily thiocyanate and cyanate.
Conversion to Thiocyanate (SCN⁻): Thiocyanate is formed through substitution/transfer reactions and is considerably less toxic than cyanide. nih.govd-nb.infod-nb.info
Rhodanese (Thiosulfate:Cyanide Sulfurtransferase): This widely distributed enzyme catalyzes the transfer of a sulfane sulfur atom from a donor, such as thiosulfate (B1220275) or sulfur-containing amino acids like cysteine, to cyanide, converting it into thiocyanate. d-nb.inforesearchgate.netajol.infooup.commdpi.com This conversion is a major pathway for cyanide detoxification in organisms. ajol.infooup.com
3-Mercaptopyruvate Sulfurtransferase: This enzyme also facilitates the transformation of cyanide into thiocyanate, coupled with the conversion of mercaptopyruvate into pyruvate. d-nb.info
Conversion to Cyanate (OCN⁻): Cyanate can be formed through the oxidation of cyanide. nih.govd-nb.infooup.comdynamixinc.com Thiocyanate can also be converted to cyanate by enzymes like thiocyanate dehydrogenase. d-nb.info Cyanate is subsequently hydrolyzed by cyanase into ammonia and carbon dioxide. mdpi.comd-nb.infosci-hub.se
Table 1: Key Enzymes in Microbial Cyanide Degradation Pathways
| Enzyme Type | Pathway Type | Substrate(s) | Product(s) | Typical Organism Source |
| Cyanidase (Dihydratase) | Hydrolytic | Inorganic Cyanide | Formic Acid, Ammonia | Bacteria |
| Cyanide Hydratase | Hydrolytic | Cyanide | Formamide (then Formic Acid, Ammonia) | Fungi |
| Nitrilase | Hydrolytic | Nitriles | Carboxylic Acid, Ammonia | Bacteria |
| Nitrile Hydratase | Hydrolytic | Nitriles | Amides (then Carboxylic Acid, Ammonia by Amidase) | Various Microbes |
| Thiocyanate Hydrolase | Hydrolytic | Thiocyanate | Ammonia, Carbonyl Sulfide (then CO₂, Sulfide) | Bacteria |
| Cyanide Monooxygenase (CNO) | Oxidative | Cyanide | Cyanate | Various Microbes |
| Cyanase | Oxidative | Cyanate | Ammonia, Carbon Dioxide | Various Microbes |
| Cyanide Dioxygenase | Oxidative | Cyanide | Carbon Dioxide, Ammonia | Various Microbes |
| Nitrogenase | Reductive | Cyanide | Ammonia, Methane | Various Microbes |
| Rhodanese | Substitution/Transfer | Cyanide, Sulfur Donor | Thiocyanate | Various Organisms |
| 3-Mercaptopyruvate Sulfurtransferase | Substitution/Transfer | Cyanide, Mercaptopyruvate | Thiocyanate, Pyruvate | Various Organisms |
Mechanistic Studies of Cyanide Ion in Biological Systems
Role of Cyanide in Microbial Physiology and Metabolism
Microorganisms exhibit diverse interactions with cyanide, encompassing both its production (cyanogenesis) and its degradation. This versatility allows certain microbial species to thrive in environments where cyanide is present, either by utilizing it as a nutrient source or by developing robust resistance mechanisms. Cyanide, often considered a secondary metabolite in producing strains, does not typically play a role in primary metabolism eragene.comwmcloud.orgnih.govnih.gov. Its primary biological impact stems from its strong binding affinity to metal cofactors, particularly in metalloenzymes such as cytochrome c oxidase, thereby disrupting vital cellular processes like aerobic respiration eragene.comnih.govwikipedia.orgencyclopedia.pub.
Cyanide Production by Microorganisms in Biogeochemical Cycles
The biological production of hydrogen cyanide (HCN) is a characteristic feature of certain microbial taxa, contributing to its presence in various biogeochemical cycles. Among bacteria, species within the genera Chromobacterium, Pseudomonas, and Rhizobium are known to produce HCN eragene.comnih.gov. Cyanobacteria, including Anacystis and Nostoc, also exhibit cyanogenic capabilities eragene.comnih.gov.
The biosynthesis of HCN in proteobacteria, notably fluorescent pseudomonads, is catalyzed by HCN synthase, a membrane-bound flavoenzyme eragene.comwikidata.org. This enzyme facilitates the oxidative decarboxylation of glycine (B1666218), yielding HCN and carbon dioxide (CO₂) eragene.comwikidata.org. The regulation of HCN production is complex, often linked to the bacterial growth phase and environmental cues. For instance, in Pseudomonas fluorescens, the expression of the hcn genes, which encode HCN synthase, is induced under oxygen-limiting conditions and requires the FNR-like transcriptional regulator ANR, along with sufficient iron availability eragene.comwikidata.org. Furthermore, a global control two-component system, GacS/GacA, initiates a regulatory cascade that influences hcn gene expression, typically manifesting during the transition from exponential to stationary growth phases eragene.comnih.govnih.govwikidata.org.
Beyond its direct toxic effects, microbially produced cyanide can serve ecological functions. For example, HCN produced by Pseudomonas fluorescens strain CHA0 contributes to its biocontrol capacity, enabling the suppression of fungal diseases on plant roots eragene.comwikidata.org. In some anaerobic bacteria, cyanide can also act as a ligand for hydrogenases, although its precise physiological role in these contexts remains largely unexplored eragene.comwikidata.org. The quantity of HCN produced by cyanogenic microorganisms is variable, influenced by the specific bacterial strain, the composition of the growth medium, the amount of bacterial biomass, and prevailing growth conditions nih.gov.
Microbial Adaptation and Resistance Mechanisms to Cyanide
Despite cyanide's potent toxicity, many microorganisms have evolved sophisticated mechanisms to adapt to and resist its detrimental effects, or even to utilize it for growth. Cyanogenic strains, for instance, possess inherent self-cleansing abilities to degrade the cyanide they produce nih.gov. One common detoxification strategy involves the enzymatic conversion of highly toxic HCN into less harmful compounds, such as thiocyanate (B1210189) eragene.com.
Microbial degradation pathways for cyanide are diverse and can be broadly categorized into hydrolytic, oxidative, reductive, substitution, and synthesis pathways fishersci.ieepa.gov. A key enzyme in the hydrolytic pathway is cyanide hydratase, which converts cyanide into formamide (B127407), subsequently degraded into carbon dioxide and ammonia (B1221849) (NH₃) wmcloud.orgnih.govencyclopedia.pubcdutcm.edu.cn. Other enzymes, including beta-cyanoalanine synthase, cyanide monoamine oxidase, and cyanide dioxygenase, also play roles in transforming cyanide into simpler, non-polluting substances, with cyanide dioxygenase capable of directly converting cyanide to CO₂ and NH₄⁺ without intermediate products wmcloud.orgnih.govencyclopedia.pubcdutcm.edu.cn.
A wide array of microorganisms has been identified with cyanide-degrading capabilities, making microbial degradation a promising technology for environmental remediation wikipedia.org. These include various bacterial genera such as Arthrobacter, Zoogloearamigera, Acidovorax, Achromobacter, Janthinobacterium, Klebsiella, Bacillus (e.g., B. pumillus, B. cereus), Burkholderia cepacia, Alcaligenes, Serratia marcescen, Rhodococcus, Pseudomonas (e.g., P. fluorescens, P. pseudoalcaligenes), Enterococcus, Microbacterium paraoxydans, Brevibacterium casei, Brevundimonas vesicularis, and Cellulosimicrobium wmcloud.orgnih.govfishersci.ieepa.govwikipedia.org. Beyond bacteria, certain archaeal species like Methanosarcina (under anaerobic conditions), fungi such as Fusarium solani, Trichoderma polysporum, Trametes versicolor, Phanerochaete chrysosporium, and Pleurotus, and even some algae like Scenedesmus obliquus, have demonstrated the ability to degrade cyanide wmcloud.orgnih.govwikipedia.org. Notably, some bacterial strains, such as P. pseudoalcaligenes CECT5344, exhibit remarkable tolerance, degrading free cyanide at concentrations up to 30 mM and at highly alkaline pH values (e.g., pH 11.5) epa.gov.
Table 1: Examples of Cyanide-Degrading Microorganisms and Their Pathways
| Microorganism Type | Representative Genera/Species | Primary Degradation Pathway(s) | Key Products |
| Bacteria | Pseudomonas spp. wmcloud.orgepa.govwikipedia.org, Bacillus spp. fishersci.iewikipedia.org, Microbacterium spp. fishersci.ie, Achromobacter spp. epa.govwikipedia.org | Hydrolytic, Oxidative, Reductive, Substitution, Synthesis fishersci.ieepa.gov | CO₂, NH₃/NH₄⁺, Formamide, Beta-cyanoalanine wmcloud.orgnih.govcdutcm.edu.cnwikipedia.org |
| Fungi | Fusarium solani wikipedia.org, Trichoderma polysporum wikipedia.org, Trametes versicolor nih.gov | Hydrolytic (Cyanide Hydratase) wmcloud.orgnih.gov | Formamide, CO₂, NH₃ wmcloud.orgnih.gov |
| Archaea | Methanosarcina spp. wikipedia.org | Anaerobic degradation | Methane (implied) wikipedia.org |
| Algae | Scenedesmus obliquus wikipedia.org | Degradation | Not specified wikipedia.org |
Biochemical Release Mechanisms of Cyanogenic Glycosides in Plants
Cyanogenic glycosides (CGs) are a significant class of secondary metabolites found in over 2500 plant species, serving primarily as a chemical defense mechanism fishersci.sefishersci.comresearchgate.netnih.govnih.govwikipedia.org. Chemically, CGs are glycosides of α-hydroxynitriles, typically composed of an aglycone (the α-hydroxynitrile part) and a sugar moiety, most commonly D-glucose fishersci.sefishersci.comnih.gov.
The biosynthesis of CGs in plants initiates from specific L-amino acid precursors. These amino acids undergo a series of enzymatic transformations, including hydroxylation, conversion to aldoximes, then nitriles, followed by hydroxylation to α-hydroxynitriles, and finally glycosylation to form the cyanogenic glycoside fishersci.sefishersci.com. Enzymes such as cytochrome P450 monoxygenase and UDPG-glycosyltransferase are crucial in these biosynthetic steps researchgate.net.
A key aspect of the plant's defense system is the spatial separation, or compartmentalization, of CGs and their hydrolytic enzymes within intact plant tissues wikipedia.orgfishersci.comresearchgate.netnih.govwikipedia.org. CGs are typically stored in the vacuoles, while the primary hydrolytic enzyme, β-glucosidase, is found in different cellular compartments, such as the cytoplasm, apoplastic space, cell walls, vesicles, or chloroplasts researchgate.netnih.gov. Another enzyme, hydroxynitrile lyase, is generally accumulated in the cytoplasm researchgate.netnih.gov.
The release of hydrogen cyanide (HCN) from CGs is a two-step enzymatic process triggered by tissue disruption, such as that caused by herbivore feeding or mechanical damage wikipedia.orgfishersci.sefishersci.comresearchgate.netnih.govnih.govwikipedia.org. When the plant cell structure is compromised, the compartmentalization breaks down, allowing the CGs to come into contact with the hydrolytic enzymes wikipedia.orgfishersci.comresearchgate.netnih.govnih.govwikipedia.org.
The biochemical release mechanism proceeds as follows:
Glycosidic Cleavage: The β-glucosidase enzyme hydrolyzes the glycosidic bond of the cyanogenic glycoside, releasing the sugar molecule and an unstable cyanohydrin (α-hydroxynitrile) wikipedia.orgfishersci.sefishersci.comresearchgate.netnih.govnih.govwikipedia.orgwikipedia.org.
Cyanohydrin Decomposition: The newly formed cyanohydrin then spontaneously decomposes to yield hydrogen cyanide (HCN) and an aldehyde or a ketone wikipedia.orgfishersci.sefishersci.comresearchgate.netnih.govnih.govwikipedia.orgwikipedia.org. This decomposition step can be significantly accelerated by the enzyme hydroxynitrile lyase, particularly under lower pH conditions wikipedia.orgresearchgate.netnih.govwikipedia.org.
This rapid release of HCN serves as a potent deterrent against herbivores and pathogens, providing effective chemical protection to the plant wikipedia.orgfishersci.sefishersci.comresearchgate.netnih.govwikipedia.org. The actual concentration of HCN released is influenced by various factors, including the plant's age, variety, and prevailing environmental conditions wikipedia.orgfishersci.comwikipedia.org.
Table 2: Major Cyanogenic Glycosides in Plants and Their Characteristics
| Cyanogenic Glycoside | Precursor Amino Acid | Common Plant Sources | Aglycone upon Hydrolysis | PubChem CID |
| Amygdalin | Phenylalanine | Almonds (Prunus dulcis), Apricot kernels, Cherry, Peach, Plum fishersci.seresearchgate.netwikipedia.org | Mandelonitrile | 656516 |
| Dhurrin | Tyrosine | Sorghum (Sorghum bicolor) fishersci.senih.govuni.lu | p-hydroxymandelonitrile | 161355 |
| Linamarin | Valine | Cassava (Manihot esculenta), Lima beans, Flax, White clover fishersci.senih.govmdpi.com | Acetone cyanohydrin | 11128 |
| Lotaustralin | Isoleucine | Cassava (Manihot esculenta), Lima beans, Flax, White clover wikidata.orgfishersci.semdpi.comnih.gov | Methyl ethyl ketone cyanohydrin | 441467 |
| Prunasin | Phenylalanine | Stone fruit (Prunus spp.), Bitter almonds fishersci.sehmdb.ca | Mandelonitrile | 119033 |
| Taxiphyllin | Tyrosine | Bamboo shoots, Taxus spp. fishersci.sehmdb.caresearchgate.net | p-hydroxymandelonitrile | 107721 |
Industrial Chemical Processes Involving the Cyanide Ion
Chemical Principles of Cyanidation in Gold and Silver Extraction
The extraction of gold and silver from their ores using a cyanide solution, a process known as cyanidation, is a cornerstone of the modern mining industry. britannica.comcoreresources.com.au This hydrometallurgical technique is widely employed for low-grade ores and relies on the ability of cyanide ions to form stable, water-soluble complexes with precious metals. wikipedia.org
Leaching Chemistry and Gold-Cyanide Complex Formation
The fundamental chemistry of gold dissolution in a cyanide solution is described by the Elsner Equation. This reaction requires the presence of an oxidizing agent, typically oxygen from the air, to proceed. wikipedia.orggreenskybio.comunitedchemicalcn.com In this process, elemental gold is oxidized and then complexed by cyanide ions to form the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. wikipedia.orggreenskybio.com
4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH coreresources.com.auwikipedia.org
Similarly, silver undergoes a comparable reaction to form the dicyanoargentate(I) complex, [Ag(CN)₂]⁻.
For the process to be effective, the ore must be finely ground to expose the gold and silver particles to the cyanide solution. 911metallurgist.com The pH of the solution is a critical parameter and is typically maintained between 10 and 11 by adding lime (calcium hydroxide) or caustic soda (sodium hydroxide). wikipedia.org This alkaline environment is necessary to prevent the formation of highly toxic hydrogen cyanide (HCN) gas, which would occur under acidic conditions. 911metallurgist.com
The stability of the gold-cyanide complex is a key factor driving the dissolution process. greenskybio.com Cyanide is a highly effective ligand for gold, forming a strong covalent bond that makes the dissolution thermodynamically favorable. greenskybio.com
Reaction Kinetics in Cyanidation Processes
The rate of gold and silver dissolution in cyanide solutions is influenced by several factors, making the reaction kinetics a complex area of study. The process is generally understood to be a heterogeneous reaction occurring at the surface of the gold particles. uctm.edu
Key factors affecting the reaction kinetics include:
Cyanide Concentration: The reaction rate generally increases with cyanide concentration up to a certain point, after which it may become limited by other factors. murdoch.edu.au
Dissolved Oxygen Concentration: Oxygen acts as the primary oxidant in the Elsner equation, and its availability is crucial for the reaction to proceed. wikipedia.org A deficiency in dissolved oxygen can significantly slow down the leaching rate. wikipedia.org To counteract this, air or pure oxygen may be purged through the pulp, or oxidizing agents like hydrogen peroxide can be added. wikipedia.org
Temperature: Higher temperatures can increase the rate of dissolution, but this benefit can be offset by increased consumption of cyanide. 911metallurgist.com
pH: As mentioned, maintaining an alkaline pH is crucial for preventing the loss of cyanide as HCN gas. wikipedia.org
Presence of Other Minerals: The mineralogy of the ore can have a significant impact on cyanidation. Some minerals, such as certain sulfides, can react with cyanide and oxygen, consuming the reagents and hindering the dissolution of gold. coreresources.com.aumdpi.com For instance, pyrrhotite can oxidize and consume oxygen, while other sulfide (B99878) minerals can react with cyanide to form thiocyanate (B1210189). coreresources.com.auresearchgate.net Pre-aeration of the ore at a high pH can help to mitigate the effects of these interfering minerals by rendering them less reactive. wikipedia.org
Particle Size: The rate of dissolution is directly related to the surface area of the gold particles exposed to the cyanide solution. Finer grinding of the ore increases the surface area and, consequently, the leaching rate. coreresources.com.au
Role of Cyanide in Electroplating and Metal Finishing Chemistry
The cyanide ion plays a significant role in the electroplating and metal finishing industries due to its ability to form stable complexes with a variety of metals. epa.govspartanwatertreatment.com These properties are utilized in processes such as electroplating, stripping, and descaling. spartanwatertreatment.comfinishingandcoating.com
In electroplating, cyanide is added to plating solutions as a complexing agent. theadvint.comunitedchemicalcn.com The formation of metal-cyanide complexes offers several advantages:
Improved Plating Quality: Metal-cyanide complexes help to produce a more uniform, fine-grained, and smooth metal deposit on the substrate. epa.govunitedchemicalcn.com
Enhanced Solution Conductivity: The presence of cyanide ions can improve the electrical conductivity of the plating bath. finishingandcoating.com
Control of Metal Ion Concentration: Cyanide helps to control the concentration of free metal ions in the solution, leading to a more controlled and consistent plating process. unitedchemicalcn.com
Alloy Plating: Cyanide is crucial for the electrodeposition of certain alloys, such as brass (a copper-zinc alloy). It shifts the electrode potentials of the individual metals closer together, allowing for their simultaneous deposition. epa.gov
Impurity Tolerance: Cyanide-based plating solutions tend to be more tolerant of impurities compared to other types of plating baths. spartanwatertreatment.com
The following table illustrates the shift in electrode potential for several metals when complexed with cyanide, which is fundamental to its application in alloy plating.
| Metal | Uncomplexed Electrode Potential (V) | Cyanide Complexed Electrode Potential (V) |
| Cadmium | -0.40 | -0.99 |
| Copper | +0.34 | -1.22 |
| Gold | +1.50 | -0.60 |
| Silver | +0.80 | -0.31 |
| Zinc | -0.76 | -1.23 |
| This table is based on data presented in technical reports on metal finishing. epa.gov |
Cyanide is also employed in stripping solutions to remove plated metallic layers from base metals. finishingandcoating.com The cyanide chemically combines with the metal being stripped, causing it to dissolve. finishingandcoating.com These stripping solutions can be formulated to be fast-acting at room temperature. finishingandcoating.com Additionally, cyanide-based electrolytic alkaline descalers are used to remove heavy scale from steel. spartanwatertreatment.com
Most cyanide plating solutions are operated at an alkaline pH to prevent the formation and release of toxic hydrogen cyanide gas. epa.govspartanwatertreatment.com
Synthesis of Nitriles and Other Cyanide-Containing Organic Chemicals
The this compound is a valuable reagent in organic synthesis, primarily for the formation of nitriles (organic compounds containing the -C≡N functional group). Nitriles are important intermediates in the production of a wide range of organic chemicals. wikipedia.orgsamcotech.com
One of the most common methods for preparing nitriles is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.org This is a nucleophilic substitution reaction where the this compound displaces the halide. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in ethanol. chemguide.co.uklibretexts.org
R-X + NaCN → R-CN + NaX (where R is an alkyl group and X is a halogen)
Aldehydes and ketones can also be converted to nitriles through the formation of cyanohydrins. chemguide.co.uklibretexts.org In this reaction, hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl group to produce a hydroxynitrile. chemguide.co.uklibretexts.org
Formation of Acyl Cyanides, Cyanogen (B1215507), and Cyanogen Chloride
Acyl Cyanides: Acyl cyanides are organic compounds with the general formula R-C(O)CN. wikipedia.org They can be synthesized through various methods, including the reaction of acyl halides with metal cyanides. stackexchange.comgoogle.com For example, aromatic acyl chlorides can react with cuprous cyanide to form the corresponding acyl cyanide. stackexchange.com Another method involves the reaction of a carboxylic acid anhydride with hydrogen cyanide at elevated temperatures in the presence of a catalyst. google.com
Cyanogen: Cyanogen is a colorless, toxic gas with the formula (CN)₂. wikipedia.org It can be prepared in the laboratory by the thermal decomposition of mercuric cyanide or by the reaction of copper(II) salts with cyanides. wikipedia.org Industrially, cyanogen is produced by the oxidation of hydrogen cyanide, often using chlorine over a catalyst. wikipedia.org
Cyanogen Chloride: Cyanogen chloride (ClCN) is an inorganic compound that is a precursor to other useful chemicals in organic synthesis. wikipedia.org It is typically produced by the oxidation of sodium cyanide with chlorine. wikipedia.org This reaction may proceed through cyanogen as an intermediate. wikipedia.org
Production of Key Industrial Organic Intermediates
The synthesis of nitriles using the this compound is a crucial step in the production of many important industrial organic intermediates. The cyano group can be readily converted into other functional groups, making nitriles versatile building blocks in organic chemistry. wikipedia.org
For example, the hydrolysis of nitriles can produce carboxylic acids, which is a useful method for extending a carbon chain. wikipedia.org The reduction of nitriles yields amines, another important class of organic compounds. wikipedia.org
The use of cyanide in the synthesis of APIs (Active Pharmaceutical Ingredients) and their intermediates is also significant, often employing advanced techniques like continuous flow chemistry to manage the hazardous nature of the reagents. pharmacompass.comacs.org
Below is a table summarizing some of the key synthetic transformations involving the this compound.
| Starting Material | Reagent(s) | Product | Type of Reaction |
| Alkyl Halide | Sodium or Potassium Cyanide | Alkyl Nitrile | Nucleophilic Substitution (Kolbe Synthesis) |
| Aldehyde/Ketone | Hydrogen Cyanide | Cyanohydrin (Hydroxynitrile) | Nucleophilic Addition |
| Acyl Halide | Metal Cyanide | Acyl Cyanide | Nucleophilic Acyl Substitution |
| Carboxylic Acid Anhydride | Hydrogen Cyanide | Acyl Cyanide | Reaction at elevated temperature |
| Sodium Cyanide | Chlorine | Cyanogen Chloride | Oxidation |
| Hydrogen Cyanide | Chlorine (with catalyst) | Cyanogen | Oxidation |
| This table provides a simplified overview of common synthetic routes involving the this compound. |
Cyanide Chemistry in Polymer and Materials Science Applications
The unique electronic properties of the this compound (CN⁻) and the cyano group (-C≡N) are leveraged in the synthesis of a variety of polymers and advanced materials. The strong electron-withdrawing nature of the cyano group and the coordinating ability of the this compound are central to these applications.
In polymer science, the presence of the cyano group in vinyl monomers significantly influences their polymerization behavior and the properties of the resulting polymers. A prominent example is the synthesis of poly(alkyl 2-cyanoacrylates), the primary components of "super glues." The polymerization of alkyl 2-cyanoacrylate monomers is typically initiated by weak bases or moisture. The high reactivity of these monomers is attributed to the two strong electron-withdrawing groups attached to the α-carbon of the double bond: the nitrile (cyano) and the ester groups. nih.gov This electronic arrangement makes the β-carbon highly susceptible to nucleophilic attack, initiating a rapid anionic polymerization. nih.gov During propagation, the resulting carbanion on the α-carbon is resonance-stabilized by both the cyano and ester groups, which facilitates the formation of long, strong polymer chains. pcbiochemres.com
Another significant polymer derived from a cyanide-containing monomer is polyacrylonitrile (PAN). Acrylonitrile (CH₂=CHCN) is a key industrial monomer used in the production of acrylic fibers, carbon fiber precursors, and synthetic rubbers like nitrile rubber (a copolymer of butadiene and acrylonitrile). igtpan.comchemcess.com The polymerization of acrylonitrile can proceed via free-radical or anionic mechanisms. chemcess.com The highly polar nitrile group in PAN imparts desirable properties to the resulting materials, such as hardness, and resistance to oils, chemicals, and heat. igtpan.com The ratio of acrylonitrile to butadiene in nitrile rubber, for instance, determines the polymer's resistance to nonpolar solvents. wikipedia.org
Beyond organic polymers, the this compound is a fundamental building block in the field of coordination chemistry and materials science for the construction of inorganic polymers and metal-organic frameworks (MOFs). The cyanide ligand's ability to form strong bonds with various transition metal ions and its linear coordination geometry allow for the rational design of extended network structures. nih.gov These cyanide-bridged frameworks can exhibit a range of interesting physical properties, including negative thermal expansion (shrinking upon heating), porosity for gas storage and separation, and photomagnetism. reading.ac.uknih.gov A classic example is Prussian blue, a coordination polymer with a cyanide-bridged cubic framework. nih.gov Modern research focuses on creating more complex heterometallic cyanide-based frameworks with tailored functionalities for applications in areas such as molecular adsorption, energy conversion and storage, and the development of smart materials. nih.govnih.gov
Interactive Table: Examples of Cyanide-Containing Monomers and Polymers
| Monomer | Polymer | Key Role of Cyano Group |
| Alkyl 2-cyanoacrylate | Poly(alkyl 2-cyanoacrylate) | Activates the double bond for anionic polymerization and stabilizes the propagating carbanion. |
| Acrylonitrile | Polyacrylonitrile (PAN) | Imparts polarity, hardness, and chemical resistance to the polymer. |
| Acrylonitrile & Butadiene | Nitrile Butadiene Rubber (NBR) | The ACN content determines the solvent resistance of the rubber. |
Chemical Mechanisms in Pesticide and Fumigant Applications
The potent toxicity of the this compound is harnessed in a limited number of specialized pesticides and fumigants. The primary mode of action for these compounds is the disruption of cellular respiration.
The most common cyanide-based fumigant is hydrogen cyanide (HCN), a highly volatile liquid that readily disperses as a gas. britannica.com Sodium cyanide (NaCN) can also be used as a pesticide, often in ejector devices for controlling predators; it converts to hydrogen cyanide gas upon contact with moisture. epa.gov Cyanogen chloride (ClCN) is another cyanide-containing compound that has been used as a fumigant and chemical agent. nih.govcdc.gov
The toxicological mechanism of the this compound is well-established. It acts as a potent and rapid inhibitor of the mitochondrial electron transport chain, a critical pathway for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. centerforhealthsecurity.org Specifically, the this compound binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase (also known as complex IV), a key enzyme in this chain. centerforhealthsecurity.orgquora.com This binding prevents the transfer of electrons to oxygen, the final electron acceptor in aerobic respiration. quora.com Consequently, oxidative phosphorylation is halted, leading to a rapid cessation of cellular respiration and a state of histotoxic hypoxia, where cells are unable to utilize oxygen even if it is present in the blood. epa.gov The central nervous system and the heart, which have high oxygen demands, are particularly vulnerable to the effects of cyanide poisoning. epa.gov
Some cyanogenic compounds, such as cyanohydrins, can also exhibit pesticidal activity. Their toxicity is often attributed to the combined effects of the intact molecule and the in-vivo release of the this compound, along with an aldehyde or ketone. researchgate.net
While highly effective, the use of cyanide-based pesticides and fumigants is strictly regulated due to their high acute toxicity to a broad spectrum of organisms, including non-target species and humans. epa.gov
Interactive Table: Cyanide-Based Pesticides and Fumigants and Their Mechanism
| Compound | Common Application | Primary Mechanism of Action |
| Hydrogen Cyanide (HCN) | Fumigant for insect and rodent control in enclosed spaces. fao.org | Inhibition of cytochrome c oxidase, leading to cessation of cellular respiration. epa.gov |
| Sodium Cyanide (NaCN) | Predator control in specialized ejector devices. epa.gov | Converts to HCN upon contact with moisture, which then inhibits cytochrome c oxidase. epa.gov |
| Cyanogen Chloride (ClCN) | Fumigant and chemical agent. nih.gov | Interferes with cellular oxygen utilization, similar to HCN, but also has irritant properties. fas.org |
Q & A
Basic Research Questions
Q. What are the fundamental analytical challenges in quantifying free cyanide ions in biological matrices, and what methodological approaches address these?
- Answer : Free cyanide (CN⁻) in biological samples (e.g., blood) is often bound to metalloproteins or exists transiently due to rapid metabolism. Key challenges include:
- Sample preservation : Immediate stabilization with NaOH (to prevent volatilization) and refrigeration to slow degradation .
- Artifact mitigation : Avoid artifactual cyanide formation from thiocyanate (SCN⁻) during acid digestion by using controlled distillation .
- Detection limits : Gas chromatography-mass spectrometry (GC-MS) with isotopic labeling (e.g., K¹³C¹⁵N) achieves sub-ppb sensitivity (0.008 μg/mL) .
- Standard protocols : EPA Method 335.4 and NIOSH 7904 recommend ion-selective electrodes (ISE) or spectrophotometry post-distillation .
Q. How does cyanide speciation (e.g., free vs. metal-complexed) influence analytical method selection in environmental samples?
- Answer : Cyanide exists as free CN⁻, weak complexes (e.g., Zn(CN)₄²⁻), or stable complexes (e.g., Fe(CN)₆³⁻). Methodological considerations:
- Weak complexes : Liberate CN⁻ via mild acid digestion (pH 4.5–6), measurable by ISE or colorimetry .
- Stable complexes : Require strong UV oxidation or ligand displacement (e.g., with EDTA) to release CN⁻ for detection .
- Regulatory distinctions : "Total cyanide" (EPA 335.4) vs. "free cyanide" (ASTM D7284-13) necessitate method-specific sample pretreatment .
Q. What experimental controls are critical for validating cyanide detoxification studies (e.g., hypochlorite oxidation)?
- Answer : Key controls include:
- Reaction kinetics monitoring : Track intermediates (e.g., cyanogen chloride, CNO⁻) via ion chromatography (IC) to confirm pathway completion (e.g., oxidation to N₂) .
- Spike recovery tests : Add known CN⁻ concentrations pre- and post-treatment to quantify detox efficiency (>95% recovery target) .
- Residual toxicity assays : Use microbial bioassays (e.g., Vibrio fischeri) to confirm non-toxic endpoints (e.g., <0.1 mg/L CN⁻) .
Advanced Research Questions
Q. How can ion chromatography (IC) with conductivity detection resolve co-elution issues in metal-cyanide complex analysis?
- Answer : IC methods optimize separation using:
- Gradient elution : Adjust carbonate/bicarbonate eluent strength to distinguish Au(CN)₂⁻ (retention time: 8.2 min) from Co(CN)₆³⁻ (12.5 min) .
- Post-column derivatization : React CN⁻ with chloramine-T to form indophenol blue, enhancing sensitivity for trace complexes (LOD: 0.05 mg/L) .
- Matrix interference mitigation : Pre-treat wastewater with sulfamic acid to remove NO₂⁻, which co-elutes with CN⁻ .
Q. What statistical frameworks reconcile contradictory cyanide recovery data across interlaboratory studies?
- Answer : Apply:
- Z-score analysis : Identify outliers in collaborative trials (e.g., >|2| indicates significant bias) .
- ANOVA for method comparison : Test if variances between ISE (SD ±0.3 mg/L) and spectrophotometry (SD ±0.5 mg/L) are significant (p <0.05) .
- Uncertainty budgeting : Quantify contributions from sampling (30%), digestion (50%), and detection (20%) to total error .
Q. What mechanistic insights guide the optimization of electrochemical cyanide sensors for real-time field monitoring?
- Answer : Sensor design considerations:
- Electrode material : Au microelectrodes enhance CN⁻ oxidation current (1.2 V vs. Ag/AgCl) with minimal fouling .
- Interference masking : Add Pb(OAc)₂ to precipitate S⁻ and S₂O₃²⁻, which otherwise compete at the electrode surface .
- Flow-cell integration : Achieve continuous monitoring (LOD: 0.01 mg/L) with <5% signal drift over 72 hrs .
Methodological Reference Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
